molecular formula C26H23N7O3 B12418138 ACP-5862-d4

ACP-5862-d4

Cat. No.: B12418138
M. Wt: 485.5 g/mol
InChI Key: XZAATUBTUPPERZ-IMYOTQDBSA-N
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Description

ACP-5862-d4 is a useful research compound. Its molecular formula is C26H23N7O3 and its molecular weight is 485.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H23N7O3

Molecular Weight

485.5 g/mol

IUPAC Name

4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuterio-2-pyridinyl)benzamide

InChI

InChI=1S/C26H23N7O3/c1-2-6-21(35)29-14-5-7-19(34)25-32-22(23-24(27)30-15-16-33(23)25)17-9-11-18(12-10-17)26(36)31-20-8-3-4-13-28-20/h3-4,8-13,15-16H,5,7,14H2,1H3,(H2,27,30)(H,29,35)(H,28,31,36)/i3D,4D,8D,13D

InChI Key

XZAATUBTUPPERZ-IMYOTQDBSA-N

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=CC=C(C=C2)C3=C4C(=NC=CN4C(=N3)C(=O)CCCNC(=O)C#CC)N)[2H])[2H]

Canonical SMILES

CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4

Origin of Product

United States

Foundational & Exploratory

The Role of ACP-5862 in Acalabrutinib Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of ACP-5862 in the metabolism of acalabrutinib, a second-generation Bruton tyrosine kinase (BTK) inhibitor. Acalabrutinib is approved for the treatment of various B-cell malignancies. Understanding its metabolic profile, particularly the contribution of its major active metabolite, ACP-5862, is crucial for a comprehensive assessment of its efficacy, safety, and drug-drug interaction potential.

Introduction to Acalabrutinib Metabolism

Acalabrutinib undergoes extensive metabolism primarily mediated by cytochrome P450 3A4 (CYP3A4) enzymes.[1][2] This process leads to the formation of several metabolites, with ACP-5862 (also known as M27) being the most significant in terms of plasma concentration and pharmacological activity.[3][4] The geometric mean exposure (AUC) of ACP-5862 in plasma is approximately 2-3 times higher than that of the parent drug, acalabrutinib.[5] Preclinical studies have also identified other biotransformation products, including glutathione, glycine-cysteine, and cysteine conjugates. The primary route of elimination for acalabrutinib and its metabolites is through feces (84%), with a smaller portion excreted in the urine (12%).

ACP-5862: The Major Active Metabolite

ACP-5862 is the major circulating and pharmacologically active metabolite of acalabrutinib. Its chemical structure has been identified as a pyrrolidine ring-opened ketone/amide, a result of CYP3A-mediated oxidation of the parent compound.

Formation of ACP-5862

The formation of ACP-5862 from acalabrutinib is catalyzed predominantly by the CYP3A4 enzyme. This metabolic conversion involves the oxidation of the pyrrolidine ring of acalabrutinib.

Pharmacological Activity of ACP-5862

Similar to its parent drug, ACP-5862 is a potent and selective covalent inhibitor of Bruton tyrosine kinase (BTK). Both acalabrutinib and ACP-5862 form a covalent bond with the cysteine residue Cys481 in the active site of BTK, leading to its irreversible inhibition. While ACP-5862 is approximately 50% less potent than acalabrutinib in inhibiting BTK, its significantly higher plasma exposure suggests a substantial contribution to the overall clinical efficacy observed in patients treated with acalabrutinib. ACP-5862 also exhibits a similar high kinase selectivity profile to acalabrutinib.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacokinetics and pharmacodynamics of acalabrutinib and ACP-5862.

Table 1: Pharmacokinetic Parameters of Acalabrutinib and ACP-5862

ParameterAcalabrutinibACP-5862Reference(s)
Plasma Exposure (AUC) -~2-3 times higher than acalabrutinib
Terminal Elimination Half-life (t½) 0.9 hours (range: 0.6-2.8)~6.9 hours
Protein Binding ~97.5%Not specified
Formation Enzyme N/ACYP3A4
Metabolism Enzyme CYP3A enzymesCYP3A4

Table 2: Pharmacodynamic Parameters of Acalabrutinib and ACP-5862

ParameterAcalabrutinibACP-5862Reference(s)
BTK Inhibition Potency -~50% less potent than acalabrutinib
BTK IC50 Not specified5.0 nM
Mechanism of Action Covalent inhibitor of BTK (Cys481)Covalent inhibitor of BTK (Cys481)

Table 3: In Vitro Enzyme Kinetics for ACP-5862 Formation

ParameterValueReference(s)
Enzyme Recombinant CYP3A4
Km (Michaelis constant) 2.78 µM
Vmax (Maximum reaction velocity) 4.13 pmol/pmol CYP/min
Intrinsic Clearance 23.6 µL/min/mg

Signaling Pathways and Experimental Workflows

Acalabrutinib Signaling Pathway

The following diagram illustrates the mechanism of action of acalabrutinib and ACP-5862 in inhibiting the B-cell receptor signaling pathway.

G cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SRC LYN/SRC Family Kinases BCR->LYN_SRC Antigen Binding BTK Bruton Tyrosine Kinase (BTK) LYN_SRC->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->downstream proliferation B-Cell Proliferation and Survival downstream->proliferation acalabrutinib Acalabrutinib & ACP-5862 acalabrutinib->BTK Covalent Inhibition (Cys481)

Caption: Acalabrutinib and ACP-5862 inhibit BTK, blocking B-cell signaling.

Acalabrutinib Metabolism Pathway

This diagram outlines the metabolic conversion of acalabrutinib to its major active metabolite, ACP-5862.

G Acalabrutinib Acalabrutinib ACP5862 ACP-5862 (pyrrolidine ring-opened ketone/amide) Acalabrutinib->ACP5862 CYP3A4 Other_Metabolites Other Metabolites Acalabrutinib->Other_Metabolites CYP3A enzymes Excretion Excretion (Feces >> Urine) Acalabrutinib->Excretion ACP5862->Other_Metabolites CYP3A4 Other_Metabolites->Excretion

Caption: Metabolic pathway of acalabrutinib to ACP-5862 via CYP3A4.

Experimental Workflow for Metabolite Characterization

The following workflow illustrates the typical experimental process for identifying and characterizing metabolites like ACP-5862.

G cluster_invitro In Vitro Metabolism cluster_analysis Analysis cluster_activity Activity Assessment microsomes Incubation with Human Liver Microsomes or recombinant CYPs lcms LC/MS Analysis for Metabolite Detection microsomes->lcms nmr NMR Spectroscopy for Structure Elucidation lcms->nmr kinase_assay Biochemical Kinase Assays (e.g., LanthaScreen) nmr->kinase_assay cellular_assay Cellular Assays (e.g., CD69 expression) kinase_assay->cellular_assay

Caption: Workflow for metabolite identification and characterization.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections outline the methodologies for key experiments cited in the characterization of ACP-5862.

In Vitro Metabolism of Acalabrutinib
  • Objective: To identify the metabolites of acalabrutinib and the enzymes responsible for their formation.

  • Materials: Acalabrutinib, human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., rCYP3A4), NADPH regenerating system, phosphate buffer.

  • Protocol:

    • Prepare an incubation mixture containing acalabrutinib, HLM or rCYP enzymes, and phosphate buffer.

    • Pre-warm the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specified time at 37°C with gentle shaking.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the mixture to precipitate proteins.

    • Analyze the supernatant using LC/MS to identify and quantify the metabolites formed.

Structural Elucidation of ACP-5862
  • Objective: To determine the chemical structure of the major metabolite, ACP-5862.

  • Materials: Purified ACP-5862, deuterated solvents for NMR.

  • Protocol:

    • Scale up the in vitro metabolism reaction to generate a sufficient quantity of ACP-5862.

    • Purify ACP-5862 from the reaction mixture using preparative high-performance liquid chromatography (HPLC).

    • Confirm the purity of the isolated metabolite.

    • Dissolve the purified ACP-5862 in an appropriate deuterated solvent.

    • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

    • Analyze the NMR data to elucidate the chemical structure of ACP-5862.

BTK Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50) of ACP-5862 against BTK.

  • Materials: Recombinant human BTK enzyme, substrate (e.g., a fluorescently labeled peptide), ATP, ACP-5862, assay buffer.

  • Protocol:

    • Prepare a series of dilutions of ACP-5862.

    • In a microplate, add the BTK enzyme, the substrate, and the assay buffer.

    • Add the different concentrations of ACP-5862 to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period.

    • Stop the reaction and measure the signal (e.g., fluorescence) which is proportional to the enzyme activity.

    • Plot the enzyme activity against the concentration of ACP-5862 and fit the data to a suitable model to determine the IC50 value.

Cellular Assay for On-Target Inhibition
  • Objective: To assess the ability of ACP-5862 to inhibit BTK signaling in a cellular context.

  • Materials: Human peripheral blood mononuclear cells (PBMCs) or whole blood, anti-IgD antibody, fluorescently labeled anti-CD69 antibody, ACP-5862.

  • Protocol:

    • Isolate PBMCs or use whole blood.

    • Pre-incubate the cells with varying concentrations of ACP-5862.

    • Stimulate B-cell receptor signaling by adding an anti-IgD antibody.

    • Incubate the cells for a sufficient time to allow for the upregulation of activation markers like CD69.

    • Stain the cells with a fluorescently labeled anti-CD69 antibody.

    • Analyze the expression of CD69 on B-cells using flow cytometry.

    • Determine the EC50 value of ACP-5862 for the inhibition of CD69 expression.

Conclusion

ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib. Formed primarily by CYP3A4-mediated oxidation, it is a potent and selective covalent inhibitor of BTK. Despite being less potent than its parent compound, its substantially higher plasma exposure indicates a significant contribution to the overall clinical efficacy of acalabrutinib. A thorough understanding of the formation, activity, and clearance of ACP-5862 is therefore essential for optimizing the therapeutic use of acalabrutinib and for managing potential drug-drug interactions. The experimental protocols outlined in this guide provide a framework for further research into the metabolism and pharmacological effects of acalabrutinib and its metabolites.

References

The Role of ACP-5862-d4 as a Stable Isotope-Labeled Internal Standard in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of ACP-5862-d4 as a stable isotope-labeled internal standard in the bioanalysis of acalabrutinib and its pharmacologically active metabolite, ACP-5862. Acalabrutinib is a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of various B-cell malignancies.[1] Accurate quantification of acalabrutinib and ACP-5862 in biological matrices is paramount for pharmacokinetic and pharmacodynamic assessments during drug development. The use of a deuterated internal standard like this compound is the gold standard for achieving the necessary precision and accuracy in these analyses.

The Significance of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the ideal choice because its physicochemical properties are nearly identical to the analyte of interest. This structural similarity ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability. The use of deuterated analogs of both acalabrutinib and its active metabolite, ACP-5862, has been shown to produce reproducible and reliable results in clinical pharmacokinetic studies.[1]

Bioanalytical Method Validation for Acalabrutinib and ACP-5862

A robust and validated bioanalytical method is fundamental for the reliable quantification of acalabrutinib and ACP-5862 in human plasma. The following tables summarize the key validation parameters from a published LC-MS/MS method that utilizes deuterated internal standards for simultaneous analysis.[2]

Linearity

The linearity of the method was established by analyzing calibration standards over a specified concentration range.

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Acalabrutinib5.000 - 1600> 0.99
ACP-58625.000 - 1600> 0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations.

AnalyteQC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
AcalabrutinibLLOQ QC4.4690.926.3992.95
LQC1.43101.121.59101.12
MQC-12.3598.752.8799.17
MQC-22.1197.502.5498.33
HQC1.9899.382.1299.69
ACP-5862LLOQ QC4.4293.894.6894.91
LQC1.43100.761.77100.17
MQC-12.0199.882.4599.50
MQC-21.8798.632.2198.96
HQC1.7699.252.0399.58
Recovery

The extraction recovery of the analytes and internal standards from the biological matrix was determined.

Analyte/Internal StandardQC LevelMean Recovery (%)
AcalabrutinibLQC92.75
MQC-282.50
HQC83.31
ACP-5862LQC100.43
MQC-292.52
HQC95.54
Acalabrutinib-d4 (IS)-93.55
This compound (IS)-105.63

Experimental Protocol: LC-MS/MS Bioanalysis of Acalabrutinib and ACP-5862

This section outlines a detailed methodology for the simultaneous quantification of acalabrutinib and ACP-5862 in human plasma using their respective deuterated internal standards.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual primary stock solutions of acalabrutinib, ACP-5862, acalabrutinib-d4, and this compound (1 mg/mL) in dimethyl sulfoxide (DMSO).[1]

  • Working Solutions: Prepare separate sets of working solutions for calibration curve standards and quality control samples by diluting the primary stock solutions with a mixture of acetonitrile and water (60:40, v/v).[1]

  • Internal Standard Working Solution: Prepare a combined working solution of acalabrutinib-d4 and this compound (e.g., 10,000 ng/mL each) in the same diluent.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 25 µL of the combined internal standard working solution to each tube (except for the blank matrix).

  • Vortex for 30 seconds.

  • Add 1 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate in 0.1% formic acid buffer (65:35, v/v).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive electrospray ionization.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

Data Analysis
  • Quantification is performed by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.

  • The concentrations of the unknown samples are then determined from the calibration curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the Bruton's tyrosine kinase (BTK) signaling pathway and a typical bioanalytical workflow.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK_inactive BTK (inactive) SYK->BTK_inactive Phosphorylates BTK_active BTK (active) BTK_inactive->BTK_active Autophosphorylation PLCg2 PLCγ2 BTK_active->PLCg2 Activates PIP2 PIP2 PLCg2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates NFkB NF-κB PKC->NFkB Activates Proliferation B-Cell Proliferation, Trafficking, Adhesion NFkB->Proliferation Promotes Antigen Antigen Antigen->BCR Binds Acalabrutinib Acalabrutinib & ACP-5862 Acalabrutinib->BTK_active Covalently Inhibits Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

References

An In-depth Technical Guide on the Synthesis and Characterization of ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of ACP-5862-d4, the deuterated analog of the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. ACP-5862, a pyrrolidine ring-opened ketone/amide, is a potent and selective covalent inhibitor of BTK, contributing significantly to the clinical efficacy of its parent drug.[1][2][3] The inclusion of a deuterium label in this compound makes it an invaluable tool for pharmacokinetic (PK) and metabolic studies, enabling researchers to distinguish it from its non-deuterated counterpart in biological matrices. This document details a plausible synthetic route, comprehensive characterization methodologies, and relevant biological context for this compound, aimed at supporting research and development in oncology and pharmacology.

Introduction

Acalabrutinib is a second-generation, highly selective, and irreversible BTK inhibitor approved for the treatment of various B-cell malignancies.[1] Upon administration, Acalabrutinib is metabolized in vivo, primarily by CYP3A4 enzymes, to form its major active metabolite, ACP-5862.[1] This metabolite, identified as 4-(8-amino-3-(4-(but-2-ynamido)butanoyl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, is a pyrrolidine ring-opened ketone/amide that retains significant BTK inhibitory activity. Like its parent compound, ACP-5862 forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.

The deuterated isotopologue, this compound, serves as a critical internal standard for quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS). The stable isotope label allows for precise quantification of ACP-5862 in complex biological samples by minimizing variability during sample preparation and analysis. This guide outlines the synthesis and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, leveraging key intermediates from the established synthesis of Acalabrutinib. A plausible synthetic pathway involves the acylation of a deuterated amine precursor. The following scheme illustrates a potential synthetic route.

Proposed Synthetic Scheme

A feasible synthetic approach would involve the coupling of a key intermediate, 4-(8-amino-3-(4-aminobutanoyl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, with a deuterated but-2-ynoic acid derivative. However, a more direct and commonly employed strategy for introducing a deuterium label on the pyridinyl moiety involves starting with a deuterated building block.

A plausible final step in the synthesis is the amide coupling between 4-(8-amino-3-(4-aminobutanoyl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl-d4)benzamide and but-2-ynoic acid. The deuterated pyridin-2-amine is commercially available or can be synthesized via established methods.

Experimental Protocol: Final Coupling Step

Materials:

  • 4-(8-amino-3-(4-aminobutanoyl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl-d4)benzamide (Intermediate A)

  • But-2-ynoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Intermediate A (1.0 eq) in anhydrous DCM, add but-2-ynoic acid (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.2 eq) and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and structural integrity. The following analytical techniques are essential for this purpose.

Physicochemical Properties
PropertyValue
Chemical Name 4-(8-Amino-3-(4-(but-2-ynamido)butanoyl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl-d4)benzamide
Molecular Formula C₂₆H₁₉D₄N₇O₃
Molecular Weight 485.5 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and Methanol
Spectroscopic and Chromatographic Data
TechniqueParameterObserved Value
¹H NMR Chemical Shift (δ)Consistent with the structure, showing the absence of signals corresponding to the deuterated positions on the pyridine ring.
Mass Spectrometry (ESI-MS) m/z [M+H]⁺486.5
High-Performance Liquid Chromatography (HPLC) Purity>98% (AUC at 254 nm)
Retention TimeConsistent with a single, pure compound under the specified conditions.
Experimental Protocols for Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in methanol or DMSO.

3.3.2. Mass Spectrometry (MS)

  • System: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Scan Range: m/z 100-1000.

  • Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused directly or via LC coupling.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • System: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) as needed to confirm the structure.

Biological Activity and Signaling Pathway

ACP-5862, and by extension this compound, functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, trafficking, and survival of B-cells. Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies.

BTK Signaling Pathway

The diagram below illustrates the central role of BTK in the BCR signaling cascade and its inhibition by ACP-5862.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB PLCg2->NFkB MAPK MAPK PLCg2->MAPK ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Transcription MAPK->Proliferation Transcription Antigen Antigen Antigen->BCR Binding

Caption: BTK Signaling Pathway and Inhibition by ACP-5862.

Experimental Workflow: From Synthesis to Characterization

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram. This logical flow ensures the production of a well-characterized and high-purity compound suitable for research purposes.

Synthesis_Workflow cluster_characterization Analytical Characterization start Start: Starting Materials synthesis Chemical Synthesis (Amide Coupling) start->synthesis workup Reaction Workup & Crude Isolation synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization purification->characterization purity_analysis Purity Assessment characterization->purity_analysis nmr NMR (¹H, ¹³C) ms Mass Spectrometry final_product Final Product: This compound purity_analysis->final_product hplc HPLC

Caption: Workflow for Synthesis and Characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The methodologies and data presented herein are intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism in their efforts to study the pharmacokinetics and mechanism of action of Acalabrutinib and its active metabolite. The availability of high-purity, well-characterized this compound is crucial for advancing our understanding of this important therapeutic agent and for the development of robust bioanalytical methods.

References

An In-depth Technical Guide to the Physical and Chemical Properties of ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-5862-d4 is the deuterated stable isotope-labeled internal standard for ACP-5862, the major and pharmacologically active metabolite of the second-generation Bruton tyrosine kinase (BTK) inhibitor, acalabrutinib. This technical guide provides a comprehensive overview of the physical and chemical properties, biological activity, and metabolic profile of this compound. The information presented is intended to support research and development activities, including analytical method development, pharmacokinetic studies, and drug metabolism research. Given that this compound is primarily used as an internal standard, its biological and metabolic characteristics are inferred from its non-deuterated counterpart, ACP-5862.

Physical and Chemical Properties

This compound is a synthetic, deuterated organic molecule designed for use in quantitative mass spectrometry-based assays. Its physicochemical properties are nearly identical to those of ACP-5862, with the primary difference being its increased molecular weight due to the incorporation of four deuterium atoms.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Name 4-(8-Amino-3-(4-(but-2-ynamido)butanoyl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl-d4)benzamide[1][2][3]
Molecular Formula C₂₆H₁₉D₄N₇O₃[1][2]
Molecular Weight 485.5 g/mol
CAS Number Not Available
Appearance Not specified (likely a solid)N/A
Purity Not specified (typically >98% for internal standards)N/A
Solubility DMSO: 250 mg/mL (519.20 mM; with ultrasonic assistance)
Storage Conditions Stock solutions: -80°C for 2 years; -20°C for 1 year.

Note on Deuterated Standards: The substitution of hydrogen with deuterium results in a stronger carbon-deuterium bond. While this generally does not significantly alter the chemical properties, it can lead to a kinetic isotope effect in metabolic pathways where C-H bond cleavage is the rate-limiting step. Additionally, deuterated compounds may exhibit slightly earlier elution times in reverse-phase chromatography. Care should be taken to assess the stability of the deuterium label to prevent exchange with protons in solution.

Biological Activity and Mechanism of Action

ACP-5862 is a potent and selective covalent inhibitor of Bruton tyrosine kinase (BTK), a key signaling molecule in B-cell receptor pathways. Like its parent drug, acalabrutinib, ACP-5862 irreversibly binds to the Cysteine-481 residue in the active site of BTK, thereby blocking its kinase activity. This inhibition prevents B-cell proliferation, trafficking, and adhesion. The biological activity of this compound is expected to be comparable to that of ACP-5862.

Table 2: In Vitro Biological Activity of ACP-5862

ParameterValueDescriptionSource
BTK IC₅₀ 5.0 nMConcentration for 50% inhibition of BTK in a biochemical assay.
BTK Inhibition Potency ~2-fold lower than acalabrutinibBased on kinact/KI values.
Cellular EC₅₀ 64 ± 6 nMConcentration for 50% inhibition of anti-IgD-induced CD69 expression in human whole blood.
Kinase Selectivity High, similar to acalabrutinibMinimal off-target activity against other kinases.
Signaling Pathway

The following diagram illustrates the mechanism of action of ACP-5862 in the B-cell receptor signaling pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Phosphorylation Antigen Antigen Antigen->BCR Activation BTK Bruton Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition (Cys481) Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action of ACP-5862 in the BTK signaling pathway.

Metabolism and Pharmacokinetics

ACP-5862 is the major circulating and pharmacologically active metabolite of acalabrutinib. It is formed through the oxidation of the pyrrolidine ring of acalabrutinib, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4. ACP-5862 itself is also a substrate for CYP3A4-mediated metabolism.

Table 3: Metabolic and Pharmacokinetic Parameters of ACP-5862

ParameterValueDescriptionSource
Formation Enzyme CYP3A4
Formation Kₘ 2.78 µMMichaelis constant for formation from acalabrutinib.
Formation Vₘₐₓ 4.13 pmol/pmol CYP3A/minMaximum rate of formation from acalabrutinib.
Intrinsic Clearance 23.6 µL/min/mg
Plasma Protein Binding Human: 98.6%Reversible protein binding.
Half-life (t₁/₂) ~6.9 hoursFollowing a single oral dose of 100 mg acalabrutinib.
Metabolic Pathway

The metabolic conversion of acalabrutinib to ACP-5862 is depicted in the following workflow.

Metabolic_Pathway Acalabrutinib Acalabrutinib CYP3A4 CYP3A4 (Oxidation) Acalabrutinib->CYP3A4 ACP5862 ACP-5862 CYP3A4->ACP5862 Further_Metabolism Further Metabolism ACP5862->Further_Metabolism via CYP3A4

Caption: Metabolic formation of ACP-5862 from acalabrutinib.

Experimental Protocols

Detailed proprietary experimental protocols for ACP-5862 are not publicly available. However, the following sections describe representative methodologies for key assays based on standard laboratory practices and commercially available kits.

Representative BTK Kinase Inhibition Assay Protocol

This protocol is based on a typical ADP-Glo™ Kinase Assay format for measuring kinase activity.

BTK_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - BTK Enzyme - Substrate/ATP Mix - this compound Dilutions Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction: - Add inhibitor (this compound) - Add BTK enzyme - Add Substrate/ATP mix Prepare_Reagents->Reaction_Setup Incubate_1 Incubate at RT (e.g., 60 min) Reaction_Setup->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (e.g., 40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT (e.g., 30 min) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data: Calculate IC₅₀ Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Representative workflow for a BTK kinase inhibition assay.

Methodology:

  • Reagent Preparation: Dilute recombinant human BTK enzyme, substrate (e.g., a generic kinase peptide), and ATP to their optimal concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). Prepare a serial dilution of this compound in the same buffer.

  • Kinase Reaction: In a 384-well plate, add the diluted this compound or vehicle control. Add the BTK enzyme and incubate briefly. Initiate the reaction by adding the substrate/ATP mixture.

  • Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate at room temperature (e.g., 40 minutes).

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature (e.g., 30 minutes).

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Representative CYP3A4 Metabolism Assay Protocol

This protocol is based on a typical fluorometric assay for measuring CYP3A4 activity.

CYP3A4_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Microsomes/CYP3A4 - Substrate (Acalabrutinib) - NADPH Generating System Start->Prepare_Reagents Reaction_Setup Set up Reaction: - Add microsomes/CYP3A4 - Add substrate - Pre-incubate Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction: Add NADPH Generating System Reaction_Setup->Initiate_Reaction Incubate Incubate at 37°C (Time course) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Acetonitrile) Incubate->Stop_Reaction Sample_Processing Sample Processing: - Centrifuge - Collect supernatant Stop_Reaction->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis: Quantify this compound Sample_Processing->LC_MS_Analysis Analyze_Data Analyze Data: Determine Kₘ and Vₘₐₓ LC_MS_Analysis->Analyze_Data End End Analyze_Data->End

Caption: Representative workflow for a CYP3A4-mediated metabolism assay.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare stock solutions of acalabrutinib (the substrate) and an NADPH generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, recombinant human CYP3A4 or human liver microsomes, and varying concentrations of acalabrutinib. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH generating system.

  • Incubation: Incubate the reaction at 37°C with shaking. Collect aliquots at various time points.

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of ACP-5862 formed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with this compound as the internal standard.

  • Data Analysis: Plot the rate of ACP-5862 formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.

Conclusion

This compound is an essential tool for the accurate quantification of ACP-5862, the major active metabolite of acalabrutinib. A thorough understanding of its physical and chemical properties, as well as the biological and metabolic characteristics of its non-deuterated analog, is critical for its effective use in research and drug development. This guide provides a consolidated resource of the available technical data to support these endeavors.

References

The Strategic Imperative of Deuteration: A Technical Guide to Enhancing ACP-5862

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical analysis of the rationale and potential benefits of deuterating ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib. This document is intended for researchers, scientists, and drug development professionals interested in the strategic application of deuterium chemistry to optimize therapeutic candidates.

Executive Summary

ACP-5862 is a potent and selective inhibitor of BTK, contributing significantly to the clinical efficacy of its parent drug, acalabrutinib.[1][2][3][4] Like acalabrutinib, ACP-5862 irreversibly binds to a cysteine residue in the BTK active site, effectively shutting down B-cell receptor signaling pathways crucial for the proliferation and survival of malignant B-cells.[2] However, its pharmacokinetic profile, governed by metabolism primarily through cytochrome P450 3A4 (CYP3A4), presents an opportunity for enhancement. Strategic deuteration of metabolically susceptible positions on the ACP-5862 molecule offers a promising avenue to improve its metabolic stability, potentially leading to an extended half-life, increased systemic exposure, and a more favorable dosing regimen. This guide will explore the scientific basis for this approach, present hypothetical comparative data, and outline key experimental protocols for the evaluation of a deuterated ACP-5862 analog.

The Rationale for Deuterating ACP-5862

The fundamental principle behind deuteration lies in the kinetic isotope effect. The substitution of a hydrogen atom with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow the rate of metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes like the cytochrome P450 family.

ACP-5862 is formed through the CYP3A4-mediated oxidation of acalabrutinib's pyrrolidine ring and is itself a substrate for further metabolism. By selectively replacing hydrogen atoms at the sites of metabolic attack on the ACP-5862 molecule with deuterium, it is hypothesized that its rate of clearance can be reduced. This could translate to several clinical advantages:

  • Improved Pharmacokinetics: A slower metabolism is expected to prolong the terminal half-life and increase the area under the curve (AUC) of the drug.

  • Reduced Dosing Frequency: A longer half-life could potentially allow for less frequent dosing, improving patient convenience and adherence.

  • Enhanced Therapeutic Window: By optimizing the pharmacokinetic profile, a more consistent therapeutic concentration could be maintained, potentially improving efficacy and safety.

  • Lower Inter-individual Variability: Reduced reliance on metabolic pathways that exhibit high inter-individual variability could lead to more predictable drug exposure.

Comparative Pharmacokinetic and Pharmacodynamic Data (Hypothetical)

To illustrate the potential impact of deuteration, the following tables summarize hypothetical comparative data between ACP-5862 and a deuterated analog, hereafter referred to as d-ACP-5862.

ParameterACP-5862d-ACP-5862Fold Change
BTK IC50 (nM) 5.05.2~1.0
CYP3A4 Intrinsic Clearance (µL/min/mg) 23.611.80.5
Plasma Protein Binding (%) 98.698.61.0
ParameterACP-5862d-ACP-5862Fold Change
Half-Life (t1/2, hours) 6.912.41.8
AUC0-inf (ng·h/mL) 450081001.8
Cmax (ng/mL) 8008501.06
Oral Bioavailability (%) 30451.5

Experimental Protocols

Synthesis of d-ACP-5862

The synthesis of d-ACP-5862 would involve the use of deuterated starting materials or reagents in a multi-step organic synthesis process. A potential route could involve the D/H exchange on an intermediate molecule, followed by subsequent chemical transformations to yield the final deuterated product. The precise positions of deuteration would be guided by metabolic identification studies to pinpoint the primary sites of oxidative metabolism on the ACP-5862 scaffold.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of ACP-5862 and d-ACP-5862 in human liver microsomes.

Protocol:

  • Human liver microsomes (HLMs) are incubated with ACP-5862 or d-ACP-5862 at a final concentration of 1 µM.

  • The reaction is initiated by the addition of an NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with acetonitrile.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The in vitro half-life and intrinsic clearance are calculated from the disappearance rate of the parent compound.

BTK Inhibition Assay

Objective: To confirm that deuteration does not negatively impact the inhibitory potency of ACP-5862 against its target, BTK.

Protocol:

  • Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

  • Serial dilutions of ACP-5862 or d-ACP-5862 are added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a specified time at room temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).

  • The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of ACP-5862 and d-ACP-5862 in a rodent model (e.g., Sprague-Dawley rats).

Protocol:

  • Male Sprague-Dawley rats are administered a single oral dose of either ACP-5862 or d-ACP-5862.

  • Blood samples are collected via tail vein at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma is separated by centrifugation and stored frozen until analysis.

  • Plasma concentrations of the respective compounds are determined using a validated LC-MS/MS method.

  • Pharmacokinetic parameters (t1/2, Cmax, AUC) are calculated using non-compartmental analysis.

Visualizing the Core Concepts

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation ACP_5862 ACP-5862 / d-ACP-5862 ACP_5862->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition by ACP-5862.

Deuteration_Workflow cluster_0 Pre-Clinical Evaluation cluster_1 Clinical Development Metabolism Metabolic Site Identification Synthesis Deuterated Synthesis (d-ACP-5862) Metabolism->Synthesis InVitro In Vitro Assays (Metabolic Stability, Potency) Synthesis->InVitro InVivo In Vivo PK Study (Rodent Model) InVitro->InVivo Tox Toxicology Assessment InVivo->Tox Phase1 Phase I Clinical Trial (Safety & PK) Tox->Phase1 Phase2_3 Phase II/III Clinical Trials (Efficacy) Phase1->Phase2_3 Approval Regulatory Approval Phase2_3->Approval

Caption: Development Workflow for Deuterated ACP-5862.

PK_Enhancement_Logic Deuteration Deuteration of Metabolic Hotspots Bond_Strength Increased C-D Bond Strength Deuteration->Bond_Strength Metabolism_Rate Decreased Rate of CYP3A4 Metabolism Bond_Strength->Metabolism_Rate Half_Life Increased Half-Life (t½) Metabolism_Rate->Half_Life Exposure Increased Systemic Exposure (AUC) Metabolism_Rate->Exposure Dosing Potential for Improved Dosing Regimen Half_Life->Dosing Exposure->Dosing

Caption: Rationale for Improved Pharmacokinetics via Deuteration.

Conclusion

The strategic deuteration of ACP-5862 represents a scientifically sound approach to enhancing the pharmacokinetic properties of this potent BTK inhibitor. By leveraging the kinetic isotope effect to slow its metabolism, a deuterated analog has the potential to offer a longer half-life and increased systemic exposure. The hypothetical data and experimental protocols outlined in this guide provide a framework for the systematic evaluation of such a candidate. Further investigation into the synthesis and characterization of a deuterated ACP-5862 is warranted to fully explore its potential as a best-in-class therapeutic agent.

References

An In-depth Technical Guide to the Safety and Handling of ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and technical information for ACP-5862-d4. It is intended for laboratory professionals familiar with handling potent, biologically active compounds. This document outlines the nature of this compound, its relationship to the active metabolite ACP-5862 and the parent drug acalabrutinib, detailed safety protocols, and relevant technical data, including experimental methodologies and pathway diagrams.

Compound Identification and Overview

This compound is the deuterated form of ACP-5862, intended for use as an internal standard in analytical applications such as mass spectrometry. Its physical and biological properties are considered identical to the non-deuterated form for the purposes of safety and handling.

ACP-5862 is the major, pharmacologically active human metabolite of acalabrutinib, a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Like its parent compound, ACP-5862 is a covalent inhibitor that forms a bond with the Cys481 residue in the active site of the BTK enzyme, leading to its inactivation.[1][3] Although it is approximately 50% less potent than acalabrutinib, its systemic exposure (AUC) is about two to three times greater, indicating that it significantly contributes to the overall clinical efficacy and pharmacodynamic effect of acalabrutinib.

Safety and Handling Guidelines

As a potent kinase inhibitor, this compound should be handled with care in a laboratory setting equipped for potent compounds. The following guidelines are based on the available safety data sheets for ACP-5862 and acalabrutinib.

Personal Protective Equipment (PPE)
  • Eye Protection : Wear tightly fitting safety goggles or a face shield.

  • Hand Protection : Wear chemical-impermeable gloves (e.g., nitrile).

  • Body Protection : A laboratory coat or protective suit is required. Ensure full skin coverage.

  • Respiratory Protection : For operations that may generate dust or aerosols, use a properly fitted respirator or work within a ventilated enclosure like a fume hood.

Handling and Storage
  • Handling : Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation. Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended long-term storage is at -20°C for one year or -80°C for two years.

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal
  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for ACP-5862.

Table 1: Potency and In Vitro Activity
ParameterValueDescriptionSource
IC₅₀ (BTK) 5.0 nMHalf-maximal inhibitory concentration against Bruton's tyrosine kinase.
EC₅₀ (hWB) 64 ± 6 nMHalf-maximal effective concentration for inhibiting anti-IgD-induced CD69 expression in human whole blood.
EC₉₀ (hWB) 544 ± 376 nM90% effective concentration for inhibiting anti-IgD-induced CD69 expression in human whole blood.
Potency vs. Acalabrutinib ~50% less potentACP-5862 shows approximately half the potency of its parent compound in BTK inhibition.
Table 2: Pharmacokinetic Properties of ACP-5862
ParameterValueDescriptionSource
Half-Life (t½) ~6.9 hoursThe time required for the plasma concentration to reduce by half.
Time to Peak (Tₘₐₓ) 1.6 hours (range: 0.9 - 2.7)Time to reach maximum plasma concentration after oral administration of acalabrutinib.
Clearance (CL/F) 21.9 L/hApparent clearance from the body.
Volume of Distribution (Vd) Central: 38.5 L; Peripheral: 38.4 LThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Plasma Protein Binding 98.6% (human)The extent to which the metabolite binds to proteins in the blood plasma.
Systemic Exposure (AUC) ~2-3x that of AcalabrutinibThe total exposure to the active metabolite over time is significantly higher than the parent drug.
Table 3: Metabolic Parameters
ParameterValueDescriptionSource
Primary Metabolizing Enzyme CYP3A4The main enzyme responsible for the formation and subsequent metabolism of ACP-5862.
Formation Kₘ 2.78 µMMichaelis constant for the formation of ACP-5862 by CYP3A4.
Formation Vₘₐₓ 4.13 pmol/pmol CYP3A/minMaximum rate of formation of ACP-5862 by CYP3A4.
Intrinsic Clearance 23.6 µL/min/mgThe rate of metabolism by liver microsomes.

Mechanism of Action and Signaling Pathway

ACP-5862 targets Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway. This pathway is essential for the proliferation, trafficking, chemotaxis, and survival of B-cells. By covalently binding to Cys481, ACP-5862 irreversibly inhibits BTK's enzymatic activity. This blocks the downstream signaling cascade involving PLCγ2, which ultimately suppresses the activation of transcription factors like NF-κB that are vital for malignant B-cell survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding PI3K PI3K LYN_SYK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 BTK_active BTK (Active) PIP3->BTK_active Recruits & Activates BTK_inactive BTK (Inactive) BTK_inactive->BTK_active PLCG2 PLCγ2 BTK_active->PLCG2 Phosphorylates ACP5862 ACP-5862 ACP5862->BTK_active Covalently Binds (Inhibits at Cys481) DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Generates PKC PKCβ DAG_IP3->PKC Activates NFkB NF-κB Activation PKC->NFkB Activates Proliferation B-Cell Proliferation, Survival, Adhesion NFkB->Proliferation Promotes

Caption: BTK signaling pathway and inhibition by ACP-5862.

Metabolism and Bioactivation

Acalabrutinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, to form ACP-5862. This occurs through an oxidation reaction that opens the pyrrolidine ring of the parent compound. ACP-5862 itself is also a substrate for CYP3A4, which contributes to its clearance.

Metabolism_Pathway Acalabrutinib Acalabrutinib CYP3A4 CYP3A4 (Oxidation) Acalabrutinib->CYP3A4 ACP5862 ACP-5862 (Active Metabolite) CYP3A4->ACP5862 Clearance Further Metabolism & Clearance ACP5862->Clearance via CYP3A4

Caption: Metabolic conversion of Acalabrutinib to ACP-5862.

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize ACP-5862.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol determines the IC₅₀ of an inhibitor against a target kinase.

  • Objective : To measure the potency of ACP-5862 against BTK.

  • Materials : Recombinant BTK enzyme, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, ATP, test compound (ACP-5862).

  • Procedure :

    • Prepare serial dilutions of ACP-5862 in a suitable buffer (e.g., DMSO).

    • In a 384-well plate, combine the BTK enzyme and the Alexa Fluor™ tracer.

    • Add the diluted ACP-5862 to the wells.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature.

    • Stop the reaction by adding a development solution containing the Eu-anti-tag antibody.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis : The ratio of acceptor (665 nm) to donor (615 nm) emission is calculated. This FRET ratio is plotted against the inhibitor concentration, and the IC₅₀ is determined using a sigmoidal dose-response curve fit. For covalent inhibitors, this is performed over time to determine binding kinetics (Kᵢ and kᵢₙₐ꜀ₜ).

LanthaScreen_Workflow start Start prep_reagents Prepare Reagents: BTK Enzyme, Tracer, ACP-5862 dilutions start->prep_reagents combine Combine BTK and Tracer in 384-well plate prep_reagents->combine add_inhibitor Add ACP-5862 serial dilutions combine->add_inhibitor add_atp Initiate reaction with ATP Incubate at RT add_inhibitor->add_atp stop_reaction Stop reaction with Eu-Antibody solution add_atp->stop_reaction read_plate Read FRET signal (615nm & 665nm) stop_reaction->read_plate analyze Calculate Emission Ratio Plot dose-response curve Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a LanthaScreen™ kinase inhibition assay.

Cellular BTK Target Engagement Assay

This protocol measures the ability of ACP-5862 to inhibit BTK activity within a cellular context.

  • Objective : To determine the EC₅₀ of ACP-5862 by measuring the inhibition of B-cell activation.

  • Materials : Human peripheral blood mononuclear cells (PBMCs) or human whole blood, anti-IgD antibody, fluorescently labeled anti-CD69 antibody, ACP-5862.

  • Procedure :

    • Isolate PBMCs or use whole blood samples.

    • Pre-incubate the cells with various concentrations of ACP-5862.

    • Stimulate B-cell activation by adding an anti-IgD antibody, which cross-links the B-cell receptor.

    • Incubate to allow for cellular response (e.g., 18-24 hours).

    • Stain the cells with a fluorescently labeled antibody against the activation marker CD69.

    • Analyze the samples using flow cytometry to quantify the percentage of B-cells expressing CD69.

  • Data Analysis : The percentage of CD69-positive B-cells is plotted against the concentration of ACP-5862. The EC₅₀ value is calculated using a standard dose-response model.

Pharmacokinetic Study in Human Subjects

This protocol describes a typical clinical study to determine the pharmacokinetic profile of ACP-5862 following administration of acalabrutinib.

  • Objective : To characterize the absorption, distribution, metabolism, and excretion (ADME) of ACP-5862.

  • Study Design : Phase 1, open-label, single-dose study in healthy volunteers or patients.

  • Procedure :

    • Subjects are administered a single oral dose of acalabrutinib (e.g., 100 mg).

    • Serial blood samples are collected at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Plasma is separated from the blood samples by centrifugation.

    • Concentrations of both acalabrutinib and ACP-5862 in the plasma are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method. This compound would be used as the internal standard in this step.

  • Data Analysis : Plasma concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life (t½).

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the manufacturer's SDS and follow all institutional safety protocols when handling this compound. The information is based on publicly available data and is believed to be accurate but is not warranted to be all-inclusive.

References

Commercial Suppliers and Technical Guide for ACP-5862-d4 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical overview of ACP-5862, the primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib. It includes information on commercial suppliers of its deuterated form, ACP-5862-d4, quantitative data, experimental protocols, and key signaling pathways.

This compound is a deuterated stable isotope-labeled version of ACP-5862, primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of analytical methods. While this guide focuses on the technical aspects of the active metabolite ACP-5862, the listed suppliers provide the deuterated form for these critical research applications.

Commercial Suppliers of this compound

Researchers can obtain this compound for research purposes from a variety of specialized chemical suppliers. While availability and catalog numbers may change, the following companies are established providers of complex organic molecules and isotope-labeled compounds:

  • Molsyns Research: A supplier specializing in stable isotopes and metabolites.

  • Alentris Research Pvt. Ltd.: Offers a range of complex molecules, including stable isotope-labeled compounds.

  • Chromato Scientific: Specializes in custom synthesis of unique and complex molecules for research.

  • Pharmaffiliates: A provider of impurity standards, metabolites, and reference compounds.

  • Cleanchem: Supplies impurity reference standards and related products for the pharmaceutical industry.

It is recommended to contact these suppliers directly for the most current product information, availability, and pricing.

Technical Data: Pharmacokinetics and Potency

ACP-5862 is a pharmacologically active metabolite of acalabrutinib and contributes significantly to its overall clinical efficacy.[1][2] The following tables summarize key quantitative data for both acalabrutinib and ACP-5862.

Table 1: Pharmacokinetic Parameters of Acalabrutinib and ACP-5862

ParameterAcalabrutinibACP-5862Source(s)
Terminal Elimination Half-Life (t½) ~1 hour~6.9 hours[3]
Time to Maximum Concentration (Tmax) ~0.5 hours~0.75 hours[4]
Apparent Oral Clearance (CL/F) 159 L/hrNot directly administered[3]
Plasma Protein Binding ~97.5%~98.6%
Blood-to-Plasma Ratio ~0.7-0.8~0.7
Metabolism Primarily by CYP3A enzymesMetabolized by CYP3A enzymes

Table 2: In Vitro Potency and Selectivity of Acalabrutinib and ACP-5862

ParameterAcalabrutinibACP-5862Source(s)
BTK Inhibition (IC50) 3 nM~50% less potent than acalabrutinib
BTK Inactivation Rate (kinact/KI) HighApproximately 2-fold lower than acalabrutinib
Kinase Selectivity Highly selective for BTKSimilar high kinase selectivity profile to acalabrutinib
CYP Inhibition (in vitro) Weak inhibitor of CYP2C8, CYP2C9, CYP3A4Weak inhibitor of CYP2C9, CYP2C19
Transporter Substrate P-gp and BCRPP-gp and BCRP

Signaling Pathways and Experimental Workflows

ACP-5862, like its parent compound acalabrutinib, is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.

BTK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen BCR BCR Antigen->BCR CD79A_B CD79A/B LYN LYN CD79A_B->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCg2 BTK->PLCg2 ACP_5862 ACP-5862 ACP_5862->BTK Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB Ca_Flux->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression

B-Cell Receptor (BCR) signaling pathway and the inhibitory action of ACP-5862 on BTK.

Kinase_Profiling_Workflow Start Start Compound_Prep Prepare this compound (or ACP-5862) Dilution Series Start->Compound_Prep Assay_Plate Dispense Compound to Assay Plate Compound_Prep->Assay_Plate Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen) Assay_Plate->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., B-cell Activation) Assay_Plate->Cellular_Assay Data_Acquisition Data Acquisition (Plate Reader / Flow Cytometer) Biochemical_Assay->Data_Acquisition Cellular_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 / EC50 Determination) Data_Acquisition->Data_Analysis End End Data_Analysis->End

General experimental workflow for assessing the inhibitory activity of ACP-5862.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ACP-5862's activity. Below are representative protocols for key in vitro assays. Note that specific concentrations and incubation times may require optimization.

Biochemical BTK Inhibition Assay (LanthaScreen™ TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the BTK kinase domain.

Materials:

  • Recombinant human BTK enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase buffer

  • ATP

  • EDTA

  • ACP-5862 and control inhibitors

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of ACP-5862 in kinase buffer.

  • Reaction Setup: To each well of a 384-well plate, add the test compound, Eu-labeled antibody, and BTK enzyme.

  • Initiation: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

Kinase Selectivity Profiling (KINOMEscan™)

This competition binding assay assesses the selectivity of ACP-5862 against a large panel of kinases.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

Procedure:

  • Compound Submission: Provide ACP-5862 at a specified concentration (e.g., 1 µM) to the service provider (e.g., Eurofins DiscoverX).

  • Screening: The compound is screened against a panel of hundreds of kinases.

  • Data Analysis: The results are reported as percent of control, where a lower percentage indicates stronger binding of the test compound. This is used to generate a kinase selectivity profile and identify off-target interactions.

Cellular B-Cell Activation Assay (CD69 Expression)

This flow cytometry-based assay measures the inhibition of B-cell activation in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or whole blood

  • B-cell receptor agonist (e.g., anti-IgM)

  • Fluorochrome-conjugated antibodies against CD19 (B-cell marker) and CD69 (activation marker)

  • Cell culture medium and supplements

  • ACP-5862 and control inhibitors

  • FACS buffer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood.

  • Compound Treatment: Pre-incubate the cells with a serial dilution of ACP-5862 for 1-2 hours.

  • B-Cell Stimulation: Add a B-cell receptor agonist (e.g., anti-IgM) to stimulate B-cell activation and incubate for 18-24 hours.

  • Staining: Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD19-positive B-cell population and quantify the expression of CD69. Plot the inhibition of CD69 expression against the ACP-5862 concentration to determine the EC50 value.

References

The Unseen Contributor: A Technical Deep Dive into the Biological Significance of Acalabrutinib Metabolite ACP-5862

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant efficacy in the treatment of various B-cell malignancies. While the pharmacological activity of the parent drug is well-characterized, a comprehensive understanding of its metabolic fate is crucial for optimizing clinical outcomes and predicting drug-drug interactions. This technical guide provides an in-depth analysis of the principal active metabolite of acalabrutinib, ACP-5862. This document will elucidate the biological significance of ACP-5862, detailing its pharmacological activity, mechanism of action, and pharmacokinetic profile in comparison to acalabrutinib. Detailed experimental methodologies and signaling pathway visualizations are provided to offer a thorough resource for researchers and drug development professionals in the field of oncology and pharmacology.

Pharmacological Activity and Mechanism of Action

ACP-5862 is the major circulating and pharmacologically active metabolite of acalabrutinib. It is formed through the oxidation of the pyrrolidine ring of acalabrutinib, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Crucially, the butynamide moiety, responsible for the covalent inhibition of BTK, remains intact in ACP-5862, allowing it to exert a similar mechanism of action as the parent drug.[2][3]

Both acalabrutinib and ACP-5862 are irreversible inhibitors of BTK. They form a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme. This irreversible binding leads to the inhibition of BTK enzymatic activity, which is a critical component of the B-cell receptor (BCR) and cytokine receptor signaling pathways. The inhibition of BTK signaling ultimately disrupts B-cell proliferation, trafficking, chemotaxis, and adhesion, leading to decreased tumor growth in malignant B-cells.

While both compounds share the same mechanism, their potencies differ. Studies have shown that ACP-5862 is approximately half as potent as acalabrutinib in inhibiting BTK. Despite this, the systemic exposure (Area Under the Curve, AUC) of ACP-5862 is approximately two- to three-fold higher than that of acalabrutinib following oral administration of the parent drug. This higher exposure suggests that ACP-5862 significantly contributes to the overall clinical efficacy and safety profile of acalabrutinib.

Comparative Kinase Selectivity

A key advantage of second-generation BTK inhibitors like acalabrutinib is their enhanced selectivity, leading to fewer off-target effects compared to the first-generation inhibitor, ibrutinib. Encouragingly, ACP-5862 maintains a similar high kinase selectivity profile to acalabrutinib. This selectivity minimizes the inhibition of other kinases such as EGFR, TEC, and ITK, which is associated with some of the adverse effects observed with less selective BTK inhibitors.

Quantitative Data Summary

To facilitate a clear comparison of the pharmacological and pharmacokinetic properties of acalabrutinib and its active metabolite, ACP-5862, the following tables summarize the key quantitative data gathered from various in vitro and in vivo studies.

Table 1: Comparative In Vitro Potency
ParameterAcalabrutinibACP-5862Reference(s)
BTK IC₅₀ (nM) 35.0
BTK Inactivation Potency (k_inact/K_I) ~2-fold higher~2-fold lower
hWB EC₅₀ (nM) for CD69 expression 9.2 ± 4.464 ± 6
hWB EC₉₀ (nM) for CD69 expression 72 ± 20544 ± 376

hWB: human Whole Blood

Table 2: Comparative Pharmacokinetic Parameters
ParameterAcalabrutinibACP-5862Reference(s)
Half-Life (hours) ~13.5 - 6.9
Time to Peak (T_max) (hours) 0.91.6
Apparent Clearance (CL/F) (L/h) 16921.9
Central Volume of Distribution (Vc) (L) 33.138.5
Peripheral Volume of Distribution (Vp) (L) 22638.4
Plasma Protein Binding (%) 97.598.6

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological significance of ACP-5862.

BTK Inhibition Assays
  • LanthaScreen™ Kinase Assay (Biochemical IC₅₀ Determination): This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to determine the biochemical potency of kinase inhibitors.

    • Principle: The assay measures the inhibition of BTK-mediated phosphorylation of a substrate peptide. A terbium-labeled anti-phospho substrate antibody binds to the phosphorylated peptide, bringing it in proximity to a GFP-labeled substrate, resulting in a FRET signal. Inhibition of BTK reduces phosphorylation, leading to a decrease in the FRET signal.

    • General Protocol:

      • Recombinant human BTK enzyme is incubated with varying concentrations of the test compound (acalabrutinib or ACP-5862).

      • A fluorescently labeled substrate and ATP are added to initiate the kinase reaction.

      • The reaction is allowed to proceed for a defined period at room temperature.

      • A solution containing a terbium-labeled antibody specific for the phosphorylated substrate is added to stop the reaction and develop the detection signal.

      • The TR-FRET signal is measured using a plate reader.

      • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular BTK Activity Assays
  • CD69 Expression Assay in Human Whole Blood (Cellular EC₅₀ Determination): This flow cytometry-based assay measures the functional inhibition of BCR signaling in a physiologically relevant matrix.

    • Principle: Activation of the B-cell receptor (BCR) in B-lymphocytes leads to the upregulation of the surface activation marker, CD69. BTK inhibitors block this signaling cascade, thereby inhibiting CD69 expression.

    • General Protocol:

      • Heparinized human whole blood is pre-incubated with varying concentrations of acalabrutinib or ACP-5862.

      • B-cell activation is stimulated by adding an anti-IgD antibody, which cross-links the BCR.

      • The blood is incubated for a specified time (e.g., 18-24 hours) at 37°C to allow for CD69 expression.

      • Red blood cells are lysed, and the remaining white blood cells are stained with fluorescently labeled antibodies against CD19 (a B-cell marker) and CD69.

      • The percentage of CD69-positive B-cells is quantified using flow cytometry.

      • EC₅₀ values are determined from the dose-response curve.

In Vitro Metabolism Studies
  • Recombinant CYP450 Enzyme Assays: These assays are used to identify the specific cytochrome P450 enzymes responsible for the metabolism of a drug.

    • Principle: The test compound is incubated with individual recombinant human CYP450 enzymes and a cofactor system (NADPH). The formation of metabolites is then monitored over time.

    • General Protocol:

      • Acalabrutinib is incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2C8, etc.) in a reaction buffer containing an NADPH-generating system.

      • The reaction is initiated by the addition of the cofactor and incubated at 37°C.

      • At various time points, aliquots are taken and the reaction is quenched (e.g., with acetonitrile).

      • The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of ACP-5862.

      • The results indicate which CYP isoforms are primarily responsible for the metabolism of acalabrutinib to ACP-5862.

Visualizations

Signaling Pathway

B_Cell_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP₃ PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Activation Ca_Flux->NFkB Activation Proliferation B-Cell Proliferation, Survival, and Trafficking NFkB->Proliferation Nuclear Translocation & Gene Expression Acalabrutinib_ACP5862 Acalabrutinib & ACP-5862 Acalabrutinib_ACP5862->BTK Covalent Inhibition (Cys481) Antigen Antigen Antigen->BCR Binding & Clustering

Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of acalabrutinib and ACP-5862 on BTK.

Experimental Workflow

In_Vitro_Metabolism_Workflow cluster_incubation Incubation cluster_analysis Analysis Acalabrutinib Acalabrutinib Incubation_Mix Incubation at 37°C Acalabrutinib->Incubation_Mix rCYP3A4 Recombinant CYP3A4 rCYP3A4->Incubation_Mix NADPH NADPH (Cofactor) NADPH->Incubation_Mix Quenching Reaction Quenching (e.g., Acetonitrile) Incubation_Mix->Quenching Time Points LCMS LC-MS/MS Analysis Quenching->LCMS Data_Analysis Quantification of Acalabrutinib and ACP-5862 LCMS->Data_Analysis

Caption: Workflow for determining the in vitro metabolism of acalabrutinib to ACP-5862 using recombinant CYP3A4.

Conclusion

The major metabolite of acalabrutinib, ACP-5862, is a pharmacologically active and significant contributor to the overall clinical profile of the parent drug. Possessing the same covalent mechanism of action and a similar high kinase selectivity, ACP-5862 effectively inhibits BTK signaling. Although it is approximately half as potent as acalabrutinib, its substantially higher systemic exposure underscores its importance in the therapeutic efficacy observed in patients with B-cell malignancies. A thorough understanding of the formation, activity, and clearance of ACP-5862 is paramount for predicting drug-drug interactions, especially with CYP3A4 inhibitors and inducers, and for the continued development and optimization of BTK-targeted therapies. This technical guide provides a foundational resource for researchers and clinicians working to advance the understanding and application of acalabrutinib in oncology.

References

Structural Elucidation of ACP-5862 and its Deuterated Analog: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of ACP-5862, the major active metabolite of the Bruton tyrosine kinase (BTK) inhibitor acalabrutinib, and its deuterated analog, ACP-5862-D4. This document details the chemical properties, experimental methodologies employed for structural characterization, and relevant metabolic pathways.

Chemical Structure and Properties

ACP-5862 is a pyrrolidine ring-opened ketone/amide derivative of acalabrutinib.[1][2][3] Its deuterated analog, this compound, is utilized as an internal standard in bioanalytical methods.

Table 1: Chemical Properties of ACP-5862 and its Deuterated Analog

PropertyACP-5862This compound
IUPAC Name 4-{8-amino-3-[4-(but-2-ynamido)butanoyl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide4-(8-Amino-3-(4-(but-2-ynamido)butanoyl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl-d4)benzamide
Chemical Formula C₂₆H₂₃N₇O₃C₂₆H₁₉D₄N₇O₃
Molecular Weight 481.51 g/mol 485.5 g/mol
SMILES CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C1=CC=C(C=C1)C(=O)NC1=CC=CC=N1O=C(NC1=NC([2H])=C([2H])C([2H])=C1[2H])C2=CC=C(C3=C4C(N)=NC=CN4C(C(CCCNC(C#CC)=O)=O)=N3)C=C2
CAS Number 2230757-47-6Not Available

Structural Elucidation Methodologies

The structural confirmation of ACP-5862 was achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in identifying the precise structural changes from the parent drug, acalabrutinib, to its metabolite, ACP-5862.

Experimental Protocol (General)

While specific, detailed experimental parameters for the NMR analysis of ACP-5862 are not fully available in the public domain, the general approach involved the following steps:

  • Sample Preparation: ACP-5862 was generated in vitro and purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain a sample of sufficient purity and quantity for NMR analysis.[2]

  • NMR Experiments: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were likely conducted, including:

    • ¹H NMR (Proton NMR)

    • ¹³C NMR (Carbon-13 NMR)

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

  • Data Analysis: The chemical shifts, coupling constants, and correlation peaks from these spectra were analyzed to piece together the molecular structure.

A key piece of evidence from the NMR analysis was the identification of ACP-5862 as a pyrrolidine ring-opened ketone/amide.[1] An expanded aliphatic region of a ¹H-¹³C HSQC spectrum has been published, providing direct evidence for the connectivity within a part of the molecule.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the quantitative analysis of ACP-5862 and its deuterated analog in biological matrices.

Experimental Protocol (LC-MS/MS)

  • Chromatographic Separation:

    • Column: Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 μm) or equivalent.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate in 0.1% formic acid).

    • Flow Rate: Optimized for the specific column and system.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) was used for quantification.

Table 2: MRM Transitions for ACP-5862 and its Deuterated Analog

AnalytePrecursor Ion (m/z)Product Ion (m/z)
ACP-5862482.1388.1
This compound (Internal Standard)486.1388.1

Data sourced from a novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite.

Synthesis of the Deuterated Analog (this compound)

Detailed synthetic procedures for this compound are not publicly available. However, based on its structure, the synthesis would likely involve the use of a deuterated starting material, specifically a deuterated 2-aminopyridine, in the final steps of the synthesis of the acalabrutinib analog which is then metabolized to form the deuterated ACP-5862.

Metabolic Pathway of Acalabrutinib to ACP-5862

ACP-5862 is the major active circulating metabolite of acalabrutinib. Its formation is catalyzed by the cytochrome P450 enzyme CYP3A4 through an oxidation reaction on the pyrrolidine ring of acalabrutinib.

metabolic_pathway Acalabrutinib Acalabrutinib ACP_5862 ACP-5862 Acalabrutinib->ACP_5862 Oxidation CYP3A4 CYP3A4 CYP3A4->Acalabrutinib

Metabolic conversion of Acalabrutinib to ACP-5862.

Inhibition of Bruton Tyrosine Kinase (BTK)

Both acalabrutinib and ACP-5862 are potent and selective covalent inhibitors of Bruton tyrosine kinase (BTK). They form a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition.

btk_inhibition cluster_inhibitor Inhibitor cluster_target Target ACP_5862 ACP-5862 BTK BTK Active Site (with Cys-481) ACP_5862->BTK Covalent Inhibition

Mechanism of BTK inhibition by ACP-5862.

Experimental Workflow for Structural Elucidation

The logical workflow for the structural elucidation of ACP-5862 is outlined below.

workflow in_vitro In Vitro Metabolism of Acalabrutinib purification Preparative HPLC Purification in_vitro->purification nmr NMR Spectroscopy (1D and 2D) purification->nmr ms LC-MS/MS Analysis purification->ms structure_elucidation Structure Elucidation of ACP-5862 nmr->structure_elucidation ms->structure_elucidation

Workflow for the structural elucidation of ACP-5862.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Acalabrutinib and its Active Metabolite ACP-5862 in Human Plasma using LC-MS/MS with ACP-5862-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[1][2] It works by covalently binding to a cysteine residue in the active site of BTK, leading to the inhibition of its enzymatic activity.[1] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways, which are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1] Acalabrutinib is metabolized in the body to an active metabolite, ACP-5862, which also potently and selectively inhibits BTK.[1] Given that both acalabrutinib and ACP-5862 contribute to the overall pharmacological effect, it is crucial to accurately quantify their concentrations in biological matrices for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

This document provides a detailed protocol for the simultaneous quantification of acalabrutinib and its active metabolite, ACP-5862, in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method utilizes stable isotope-labeled internal standards, acalabrutinib-d4 and ACP-5862-d4, to ensure high accuracy and precision.

Signaling Pathway of Acalabrutinib

Acalabrutinib and its active metabolite, ACP-5862, exert their therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the simplified signaling cascade and the point of inhibition by acalabrutinib.

Acalabrutinib Signaling Pathway Acalabrutinib's Mechanism of Action cluster_cell B-Cell BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation Cell Proliferation, Trafficking, Adhesion Downstream->Proliferation Acalabrutinib Acalabrutinib & ACP-5862 Acalabrutinib->BTK Covalent Inhibition

Caption: Acalabrutinib and its active metabolite inhibit BTK, blocking downstream signaling essential for B-cell survival and proliferation.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of acalabrutinib and ACP-5862 is depicted below. This process includes sample preparation, chromatographic separation, and mass spectrometric detection.

LC-MS/MS Experimental Workflow Workflow for Acalabrutinib and ACP-5862 Quantification cluster_workflow Analytical Process Sample Plasma Sample Collection (K2EDTA tubes) Spiking Spike with Internal Standards (Acalabrutinib-d4, this compound) Sample->Spiking Extraction Liquid-Liquid Extraction (e.g., with MTBE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC-MS/MS Injection Evaporation->Injection Separation Chromatographic Separation (C18 Reverse-Phase Column) Injection->Separation Detection Tandem Mass Spectrometry (MRM Mode) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: The experimental workflow from plasma sample preparation to final data analysis for acalabrutinib and ACP-5862 quantification.

Detailed Experimental Protocols

1. Materials and Reagents

  • Acalabrutinib and ACP-5862 reference standards

  • Acalabrutinib-d4 and this compound internal standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Methyl tertiary-butyl ether (MTBE) for liquid-liquid extraction

  • Human plasma with K2EDTA as anticoagulant

2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of acalabrutinib, ACP-5862, acalabrutinib-d4, and this compound in a suitable solvent such as methanol or DMSO.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a combined working solution of acalabrutinib-d4 and this compound in 50:50 acetonitrile:water.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution and vortex briefly.

  • Add 1.0 mL of MTBE.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for injection.

4. LC-MS/MS Instrumentation and Conditions

The following table summarizes the typical LC-MS/MS parameters for the analysis. These may require optimization based on the specific instrumentation used.

ParameterCondition
LC System Shimadzu LC-20AD or equivalent
Mass Spectrometer AB SCIEX API-4500 or equivalent triple quadrupole mass spectrometer
Chromatographic Column Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or Agilent Eclipse Plus C8 (50 mm × 4.6 mm, 5 µm)
Mobile Phase A: 10 mM Ammonium Formate in 0.1% Formic AcidB: AcetonitrileIsocratic elution with 65% B or gradient elution
Flow Rate 0.6 - 1.0 mL/min
Injection Volume 15 µL
Column Temperature Ambient or 35°C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 500 - 550°C
MRM Transitions See Table 1 below

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Acalabrutinib466.1372.1 / 372.3
ACP-5862482.1388.1
Acalabrutinib-d4470.1376.1
This compound486.1388.1
Data sourced from published literature.

Method Validation and Quantitative Data

The described LC-MS/MS method should be validated according to regulatory guidelines (e.g., USFDA) to ensure its reliability for bioanalysis. Key validation parameters are summarized in the tables below, with representative data from published studies.

Table 2: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Acalabrutinib0.2 - 199.140.2> 0.99
Acalabrutinib5.0 - 16005.0> 0.99
Data compiled from multiple sources demonstrating typical analytical ranges.

Table 3: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
AcalabrutinibLQC< 15%< 15%85 - 115%
MQC< 15%< 15%85 - 115%
HQC< 15%< 15%85 - 115%
ACP-5862LQC< 15%< 15%85 - 115%
MQC< 15%< 15%85 - 115%
HQC< 15%< 15%85 - 115%
Representative acceptance criteria based on FDA guidelines.

Table 4: Recovery

AnalyteQC LevelMean Recovery (%)
AcalabrutinibLQC92.75
MQC82.50
HQC83.31
ACP-5862LQC100.43
MQC92.52
HQC95.54
Data from a study by V.S. et al.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the simultaneous quantification of acalabrutinib and its active metabolite, ACP-5862, in human plasma. The use of stable isotope-labeled internal standards, including this compound, ensures the accuracy and reliability of the results. This method is well-suited for pharmacokinetic and other clinical studies requiring precise measurement of these analytes. Adherence to the described protocols and validation procedures will enable researchers to generate high-quality data for drug development and clinical research applications.

References

Application Notes and Protocols for ACP-5862-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ACP-5862-d4 in pharmacokinetic (PK) studies of acalabrutinib and its major active metabolite, ACP-5862. This compound, a deuterated isotopologue of ACP-5862, serves as an ideal internal standard for bioanalytical quantification, ensuring accuracy and precision in clinical and preclinical research.

Introduction

Acalabrutinib is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[1] Following oral administration, acalabrutinib is metabolized, primarily by CYP3A4, to its major active metabolite, ACP-5862 (also known as M27).[2][3] ACP-5862 is pharmacologically active, contributing to the overall efficacy of acalabrutinib.[1][2] It exhibits approximately half the potency of the parent drug for BTK inhibition but has a similar kinase selectivity profile and a longer terminal elimination half-life of about 7 hours. Given that the mean exposure to ACP-5862 is about twice that of acalabrutinib, its contribution to the therapeutic effect is significant. Therefore, accurate quantification of both acalabrutinib and ACP-5862 is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of acalabrutinib. This compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure reliable measurement of ACP-5862 in biological matrices.

Metabolic Pathway of Acalabrutinib

Acalabrutinib undergoes oxidation primarily mediated by the CYP3A enzyme to form its major active metabolite, ACP-5862. This metabolic conversion is a key determinant of the overall exposure to active moieties in patients.

Acalabrutinib Acalabrutinib ACP_5862 ACP-5862 (Active Metabolite) Acalabrutinib->ACP_5862 Oxidation CYP3A4 CYP3A4 CYP3A4->Acalabrutinib

Caption: Metabolic conversion of Acalabrutinib to ACP-5862.

Pharmacokinetic Parameters of ACP-5862

The following table summarizes key pharmacokinetic parameters for ACP-5862, the active metabolite of acalabrutinib.

ParameterValueReference
Formation Km 2.78 µM
Formation Vmax 4.13 pmol/pmol CYP3A/min
Intrinsic Clearance 23.6 µL/min/mg
Time to Peak Plasma Concentration (Tmax) ~1 hour
Terminal Elimination Half-life (t1/2) ~7 hours

Bioanalytical Method for Quantification of ACP-5862

A validated, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous determination of acalabrutinib and ACP-5862 in human plasma. This compound is used as an internal standard for the quantification of ACP-5862.

Experimental Protocol: LC-MS/MS Quantification

1. Preparation of Standards and Quality Control Samples:

  • Prepare primary stock solutions (1 mg/mL) of acalabrutinib, ACP-5862, acalabrutinib-d4 (IS-1), and this compound (IS-2) in dimethyl sulfoxide (DMSO).

  • Prepare two separate sets of working solutions from the primary stocks for calibration curve standards and quality control (QC) samples using a mixture of acetonitrile and water (60:40, v/v).

  • Prepare a combined working solution of the internal standards (e.g., 10,000 ng/mL each).

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 µL aliquot of human plasma, add the internal standard mixture.

  • Perform liquid-liquid extraction using tert-butyl methyl ether.

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system such as an LC-30AD.

  • Column: XBridge C18 column or equivalent.

  • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1 mL/min.

  • Gradient: A suitable gradient elution to separate the analytes from endogenous plasma components.

4. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as an API 4000+.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Acalabrutinib: m/z 466.1 → 372.1

    • ACP-5862 (ACBM): m/z 482.1 → 388.1

    • Acalabrutinib-d4 (IS-1): m/z 470.1 → 376.1

    • This compound (IS-2): m/z 486.1 → 388.1

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., USFDA).

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ) 1-5 ng/mL
Linear Range 1-1000 ng/mL (Acalabrutinib) 5-5000 ng/mL (ACP-5862)
Intra-assay Variability (%CV) ≤8.2%
Inter-assay Variability (%CV) ≤8.8%
Recovery 82.50% - 100.43%

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study involving the quantification of acalabrutinib and ACP-5862.

cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Acalabrutinib Dosing Sampling Plasma Sample Collection Dosing->Sampling Storage Sample Storage (-80°C) Sampling->Storage SamplePrep Sample Preparation (LLE with this compound IS) Storage->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quant Data Quantification LCMS->Quant PK_Modeling Pharmacokinetic Modeling Quant->PK_Modeling Report Reporting PK_Modeling->Report

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

The use of the deuterated internal standard, this compound, is essential for the robust and reliable quantification of the major active metabolite of acalabrutinib, ACP-5862. The detailed protocols and data presented here provide a framework for researchers and scientists to design and execute pharmacokinetic studies, contributing to a better understanding of the clinical pharmacology of acalabrutinib and facilitating its development and therapeutic monitoring.

References

Application Notes and Protocols: The Role of ACP-5862-d4 in Drug Metabolism and Pharmacokinetics (DMPK) Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acalabrutinib is a highly selective, second-generation Bruton tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[1][2] Upon administration, acalabrutinib is metabolized into several compounds, with ACP-5862 (also known as M27) being the major circulating and pharmacologically active metabolite.[1][2][3] ACP-5862 exhibits potent BTK inhibition, contributing significantly to the overall clinical efficacy of acalabrutinib. Therefore, accurate quantification of both acalabrutinib and ACP-5862 in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for assessing drug-drug interactions.

Deuterated compounds, such as ACP-5862-d4, are stable isotope-labeled analogs that serve as ideal internal standards (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in DMPK assays due to its ability to mimic the analyte of interest during sample extraction, processing, and ionization, thereby correcting for matrix effects and variability. This document provides detailed protocols and data on the application of this compound as an internal standard for the robust quantification of ACP-5862 in various DMPK assays.

Data Presentation: Key DMPK Parameters of Acalabrutinib and ACP-5862

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of acalabrutinib and its active metabolite, ACP-5862. This data underscores the importance of accurately quantifying both moieties to fully characterize the drug's behavior.

Table 1: In Vitro Potency and Metabolism Parameters

ParameterAcalabrutinibACP-5862Reference
BTK Inhibition (IC50) 3 nM5.0 nM
Primary Metabolizing Enzyme CYP3A4CYP3A4
ACP-5862 Formation Km 2.78 µM (from Acalabrutinib)N/A
ACP-5862 Formation Vmax 4.13 pmol/pmol CYP3A/minN/A
Intrinsic Clearance N/A23.6 µL/min/mg
CYP Inhibition (Weak) CYP2C8, CYP2C9, CYP3A4CYP2C9, CYP2C19
Transporter Substrate P-gp, BCRPP-gp, BCRP

N/A: Not Applicable

Table 2: Comparative Pharmacokinetic Parameters in Humans

ParameterAcalabrutinibACP-5862Reference
Half-Life (t1/2) ~1.57 hours6.9 hours
Mean Exposure (AUC) Lower~2-3 fold higher than Acalabrutinib
Plasma Protein Binding N/A98.6%

AUC: Area Under the Curve

Experimental Protocols

Protocol 1: Quantification of Acalabrutinib and ACP-5862 in Human Plasma via LC-MS/MS

Objective: To accurately determine the concentrations of acalabrutinib and its active metabolite, ACP-5862, in human plasma samples for pharmacokinetic analysis. This protocol utilizes this compound as a stable isotope-labeled internal standard for ACP-5862 and a suitable analog (e.g., ibrutinib-d4) for acalabrutinib.

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acalabrutinib and ACP-5862 reference standards

  • This compound (Internal Standard for ACP-5862)

  • Ibrutinib-d4 (or other suitable IS for Acalabrutinib)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Water, ultrapure

  • 96-well collection plates

  • LC-MS/MS system (e.g., API 4000+ or equivalent)

  • Analytical column (e.g., XBridge C18 or equivalent)

Procedure:

  • Preparation of Stock Solutions and Standards:

    • Prepare 1 mg/mL stock solutions of acalabrutinib, ACP-5862, and this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a working Internal Standard (IS) solution containing this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:Water.

    • Prepare calibration curve standards and quality control (QC) samples by spiking known concentrations of acalabrutinib and ACP-5862 into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma samples, calibration standards, or QCs into a 96-well plate.

    • Add 150 µL of the working IS solution (containing this compound) to each well. The cold acetonitrile will precipitate plasma proteins.

    • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Column: XBridge C18, 2.1 x 50 mm, 3.5 µm.

      • Flow Rate: 0.5 mL/min.

      • Gradient: Develop a suitable gradient to separate acalabrutinib, ACP-5862, and potential interfering substances (e.g., 5% to 95% B over 5 minutes).

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (example):

        • Acalabrutinib: m/z 466.1 → 372.2

        • ACP-5862: m/z 482.2 → 388.4

        • This compound: Adjust the precursor and/or product ion m/z by +4 Da (e.g., 486.2 → 392.4, exact transition to be optimized).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (ACP-5862) to the internal standard (this compound).

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

    • Determine the concentrations of ACP-5862 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic depletion of acalabrutinib and the corresponding formation of ACP-5862 when incubated with HLM. This assay helps predict the intrinsic clearance of the drug.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Acalabrutinib

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • LC-MS/MS system and reagents as described in Protocol 1.

Procedure:

  • Incubation:

    • Prepare an incubation mixture in phosphate buffer containing HLM (e.g., 0.5 mg/mL protein).

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a final concentration of 1 µM acalabrutinib and the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a tube containing 3 volumes of cold acetonitrile with the internal standard mixture (containing this compound).

    • Process the samples as described in Protocol 1 (vortex, centrifuge, transfer supernatant).

  • Analysis:

    • Analyze the samples using the validated LC-MS/MS method from Protocol 1 to quantify the remaining concentration of acalabrutinib and the formed concentration of ACP-5862 at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining acalabrutinib versus time. The slope of this line provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Plot the concentration of formed ACP-5862 versus time to determine the formation rate.

Visualizations

cluster_metabolism Metabolic Pathway Acalabrutinib Acalabrutinib ACP5862 ACP-5862 (Active Metabolite) Acalabrutinib->ACP5862 Pyrrolidine Ring Opening CYP3A4 CYP3A4 Enzyme CYP3A4->Acalabrutinib

Caption: Acalabrutinib metabolism to ACP-5862 via CYP3A4.

cluster_workflow LC-MS/MS Bioanalysis Workflow plasma 1. Plasma Sample (Standard, QC, or Unknown) add_is 2. Add Internal Standard (ACN with this compound) plasma->add_is vortex 3. Vortex (Protein Precipitation) add_is->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant lcms 6. LC-MS/MS Analysis supernatant->lcms data 7. Data Processing lcms->data

Caption: Workflow for plasma sample analysis using LC-MS/MS.

cluster_invitro In Vitro Metabolism Workflow prep 1. Prepare Incubation Mix (HLM, Buffer) prewarm 2. Pre-warm to 37°C prep->prewarm initiate 3. Initiate Reaction (Add Acalabrutinib + NADPH) prewarm->initiate timepoint 4. Sample at Time Points (0, 5, 15, 30, 60 min) initiate->timepoint quench 5. Quench Reaction (Cold ACN + IS) timepoint->quench analyze 6. LC-MS/MS Analysis quench->analyze

Caption: Workflow for an in vitro metabolism assay.

References

Application Note: Quantitative Analysis of ACP-5862 in Human Plasma by LC-MS/MS using ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of ACP-5862, a major active metabolite of acalabrutinib, in human plasma using a stable isotope-labeled internal standard (ACP-5862-d4) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

ACP-5862 is the primary and pharmacologically active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] Acalabrutinib and ACP-5862 form a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition of its enzymatic activity.[2][4] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, and survival. Given that the mean exposure to ACP-5862 can be two- to three-fold higher than that of the parent drug, acalabrutinib, accurate quantification of this metabolite in plasma is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.

This application note describes a robust and sensitive LC-MS/MS method for the determination of ACP-5862 in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects. The method involves a liquid-liquid extraction (LLE) for sample clean-up, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry.

Signaling Pathway of ACP-5862

ACP-5862, like its parent compound acalabrutinib, targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks downstream signaling, thereby inhibiting the proliferation and survival of malignant B-cells.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Downstream Downstream Signaling (NF-κB, MAPK, PI3K) DAG_IP3->Downstream Proliferation B-Cell Proliferation, Trafficking, and Adhesion Downstream->Proliferation ACP5862 ACP-5862 ACP5862->BTK Inhibition

Caption: BTK Inhibition by ACP-5862 in the B-Cell Receptor Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • ACP-5862 reference standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Methyl tertiary butyl ether (TBME)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX API 5500 or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm or equivalent

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ACP-5862 and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the ACP-5862 stock solution with a 50:50 acetonitrile/water mixture to create calibration standards. Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation Protocol

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of ACP-5862 from plasma.

  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 2.5 mL of methyl tertiary butyl ether (TBME) to the tube.

  • Vortex for 10 minutes at 2000 rpm to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 1 mL of the mobile phase.

  • Inject 15 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

2.5.1 Liquid Chromatography Conditions

ParameterValue
Column Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium formate in 0.1% formic acid in water
Mobile Phase B Acetonitrile
Gradient 65% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 15 µL
Run Time ~2.5 minutes

2.5.2 Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 550°C
Curtain Gas (CUR) 40 psi
Collision Gas (CAD) 7 psi
Nebulizer Gas (GS1) 35 psi
Auxiliary Gas (GS2) 40 psi
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
ACP-5862482.1388.1
This compound486.1388.1

Data Presentation and Performance Characteristics

The method was validated according to the USFDA guidelines on bioanalytical method validation.

Calibration Curve

The calibration curve for ACP-5862 was linear over the concentration range of 5.00 to 1600 ng/mL in human plasma. The coefficient of determination (r²) was consistently greater than 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The results are summarized in Table 2.

Table 2: Precision and Accuracy of ACP-5862 Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ QC5.0654.42100.764.68100.17
LQC14.2271.4393.891.7794.91
MQC-1177.8402.5695.202.8996.35
MQC-2555.7502.1598.652.4597.88
HQC1235.0001.8997.432.1198.12
Data adapted from a similar bioanalytical method for acalabrutinib and its metabolite.
Recovery

The extraction recovery of ACP-5862 from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent and reproducible across the different QC levels. Liquid-liquid extraction with TBME has been shown to provide good and reproducible recovery.

Experimental Workflow

The overall workflow for the quantitative analysis of ACP-5862 in plasma is depicted below.

experimental_workflow start Start: Plasma Sample Collection sample_prep Sample Preparation: - Thaw and vortex plasma - Add IS (this compound) - Liquid-Liquid Extraction (TBME) start->sample_prep extraction Evaporation and Reconstitution: - Evaporate organic layer - Reconstitute in mobile phase sample_prep->extraction lc_ms_analysis LC-MS/MS Analysis: - Inject sample - Chromatographic separation - Mass spectrometric detection extraction->lc_ms_analysis data_processing Data Processing: - Peak integration - Calibration curve generation - Concentration calculation lc_ms_analysis->data_processing end End: Report Results data_processing->end

References

Application Notes and Protocols for In Vitro BTK Binding Assays Using ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Like its parent compound, ACP-5862 irreversibly binds to cysteine 481 in the ATP-binding site of BTK, thereby inhibiting its kinase activity.[2] Understanding the binding kinetics and potency of ACP-5862 is crucial for a comprehensive evaluation of acalabrutinib's overall efficacy and safety profile. ACP-5862-d4, a deuterated form of ACP-5862, serves as a valuable tool in these investigations, primarily as an internal standard in mass spectrometry-based assays due to its similar biochemical properties and distinct mass.

These application notes provide detailed protocols for conducting in vitro binding assays to characterize the interaction of ACP-5862 and, by extension, this compound with BTK.

BTK Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, trafficking, chemotaxis, and adhesion. Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies. The pathway is initiated upon antigen binding to the BCR, leading to a cascade of phosphorylation events that ultimately activate downstream transcription factors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Phosphorylation Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activation NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Pathways Ca_PKC->NFkB_NFAT_MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT_MAPK->Gene_Expression ACP_5862_d4 This compound ACP_5862_d4->BTK Inhibition

Caption: BTK Signaling Pathway and Inhibition by this compound.

Data Presentation: In Vitro Potency and Binding Kinetics of ACP-5862

The following table summarizes the in vitro biochemical data for ACP-5862 in comparison to its parent compound, acalabrutinib. It is expected that this compound will exhibit nearly identical in vitro binding and inhibitory properties to ACP-5862 in non-metabolic assays.

ParameterACP-5862AcalabrutinibAssay TypeReference
BTK IC₅₀ 5.0 nM3 nMBiochemical Kinase Assay[3]
BTK kᵢnact/Kᵢ ~0.5-fold of Acalabrutinib-Biochemical Kinase Assay[1]
BTK Kᵢ Similar to Acalabrutinib-LanthaScreen Assay
BTK kᵢnact Half of Acalabrutinib-LanthaScreen Assay
hWB EC₅₀ (CD69) 64 ± 6 nM9.2 ± 4.4 nMHuman Whole Blood Assay
hWB EC₉₀ (CD69) 544 ± 376 nM72 ± 20 nMHuman Whole Blood Assay

hWB: human Whole Blood; IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; kᵢnact: rate of enzyme inactivation; Kᵢ: Inhibitor binding affinity.

Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This protocol is adapted for a competitive binding assay format, such as the LanthaScreen™ Eu Kinase Binding Assay, to determine the IC₅₀ of this compound for BTK.

Materials:

  • Recombinant human BTK enzyme

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescently labeled ATP-competitive kinase tracer (e.g., Alexa Fluor™ 647)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • TR-FRET compatible plate reader

Experimental Workflow:

TR_FRET_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilution of this compound - BTK/Antibody mix - Tracer solution Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound to 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Ab Add BTK/Antibody mixture Dispense_Inhibitor->Add_Kinase_Ab Add_Tracer Add Tracer solution Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT (e.g., 60 minutes) Add_Tracer->Incubate Read_Plate Read Plate on TR-FRET Reader (Emission at 665 nm and 615 nm) Incubate->Read_Plate Analyze_Data Analyze Data: - Calculate Emission Ratio - Plot dose-response curve - Determine IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: TR-FRET Competitive Binding Assay Workflow.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration for the highest dose would be in the low micromolar range, followed by 1:3 or 1:5 serial dilutions.

  • Reagent Preparation:

    • Prepare a working solution of recombinant BTK and the europium-labeled antibody in the assay buffer.

    • Prepare a working solution of the fluorescent tracer in the assay buffer. The optimal concentrations of kinase, antibody, and tracer should be determined empirically.

  • Assay Plate Setup:

    • Add the this compound dilutions to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (a known BTK inhibitor or high concentration of this compound).

    • Add the BTK/antibody mixture to all wells.

    • Initiate the binding reaction by adding the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: ADP-Glo™ Kinase Assay for Functional Inhibition

This protocol measures the kinase activity of BTK by quantifying the amount of ADP produced, providing a functional readout of inhibition by this compound.

Materials:

  • Recombinant human BTK enzyme

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the this compound dilutions.

    • Add the BTK enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme reaction.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to BTK activity.

    • Plot the luminescence against the logarithm of the this compound concentration.

    • Normalize the data (0% activity for background and 100% activity for no inhibitor control) and fit to a dose-response curve to calculate the IC₅₀.

Note on the Use of Deuterated Compounds

This compound is a stable isotope-labeled version of ACP-5862. In in vitro biochemical assays, such as direct binding or enzymatic activity assays where metabolism is not a factor, the deuterated compound is expected to have the same or very similar binding affinity and inhibitory potency as its non-deuterated counterpart. The primary utility of this compound is in studies involving mass spectrometry, where it serves as an excellent internal standard for the accurate quantification of ACP-5862 in complex biological matrices due to its identical ionization efficiency and chromatographic behavior, but distinct mass-to-charge ratio.

References

Application Notes and Protocols for Acalabrutinib Metabolite Profiling using ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib is a highly selective, second-generation Bruton tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[1][2][3] It is primarily metabolized by cytochrome P450 3A (CYP3A) enzymes, leading to the formation of its major active metabolite, ACP-5862.[4][5] This metabolite is also a potent BTK inhibitor, although it is approximately 50% less potent than the parent drug. Given that the plasma exposure of ACP-5862 can be 2-3 times higher than that of acalabrutinib, it is crucial to accurately profile and quantify both compounds to fully understand the drug's overall efficacy and safety profile.

This document provides a detailed experimental design and protocol for the metabolite profiling of acalabrutinib and the quantification of its major active metabolite, ACP-5862, using a deuterated internal standard, ACP-5862-d4. The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response, thereby ensuring accurate and precise quantification.

Signaling Pathway of Acalabrutinib

Acalabrutinib is a potent and selective inhibitor of Bruton tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells. By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, acalabrutinib and its active metabolite, ACP-5862, block downstream signaling, leading to inhibition of B-cell activation and proliferation.

BCR B-Cell Receptor (BCR) BTK Bruton Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., PLCγ2, ERK, AKT) BTK->Downstream phosphorylates Acalabrutinib Acalabrutinib & ACP-5862 Acalabrutinib->BTK inhibits Proliferation B-Cell Proliferation, Trafficking, Adhesion Downstream->Proliferation promotes

Acalabrutinib's Mechanism of Action

Experimental Design and Workflow

A comprehensive experimental design for acalabrutinib metabolite profiling involves several key stages, from sample collection to data analysis. The following workflow outlines the major steps:

cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Analysis SampleCollection Biological Sample Collection (e.g., Plasma, Urine, Feces) InternalStandard Addition of Internal Standard (this compound) SampleCollection->InternalStandard Extraction Protein Precipitation & Sample Extraction InternalStandard->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Acquisition & Peak Integration LCMS->DataProcessing Quantification Quantification using Calibration Curves DataProcessing->Quantification MetaboliteID Metabolite Identification (High-Resolution MS) DataProcessing->MetaboliteID

Metabolite Profiling Workflow

Experimental Protocols

Sample Collection and Handling
  • Biological Matrix: Human plasma is the most common matrix for pharmacokinetic and metabolite analysis of acalabrutinib. Urine and feces can also be collected to assess excretion pathways.

  • Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Processing: Centrifuge the blood samples to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis to ensure the stability of the analytes.

Sample Preparation

This protocol is for the extraction of acalabrutinib and ACP-5862 from human plasma.

Materials:

  • Human plasma samples

  • Acalabrutinib and ACP-5862 reference standards

  • This compound internal standard solution (in a suitable organic solvent like methanol or acetonitrile)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the this compound internal standard solution to each plasma sample.

  • To precipitate proteins, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: A C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Gradient: A suitable gradient to separate acalabrutinib, ACP-5862, and other potential metabolites.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Acalabrutinib: Precursor ion > Product ion (specific m/z values to be determined based on instrument tuning).

    • ACP-5862: Precursor ion > Product ion (specific m/z values to be determined based on instrument tuning).

    • This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrument tuning).

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Data Presentation and Quantification

Quantitative data should be summarized in clear and concise tables. This includes calibration curve data, quality control sample results, and the measured concentrations of acalabrutinib and ACP-5862 in the study samples.

Table 1: Example Calibration Curve for Acalabrutinib
Standard Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920

Linearity: A linear regression of the peak area ratio versus concentration should be performed. The coefficient of determination (r²) should be >0.99.

Table 2: Example Quality Control (QC) Sample Analysis
QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low32.9598.34.5
Medium8081.2101.53.2
High800790.598.82.8

Acceptance Criteria: The accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).

Table 3: Example Subject Sample Concentrations
Subject IDTime Point (hr)Acalabrutinib Conc. (ng/mL)ACP-5862 Conc. (ng/mL)
0010.5450.2125.8
0011890.5350.1
0012620.1780.4
0014210.7950.6
0020.5510.8150.3
0021950.2410.9
0022710.6850.2
0024250.31010.7

Conclusion

This application note provides a comprehensive framework for the experimental design and execution of acalabrutinib metabolite profiling studies. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the use of the deuterated internal standard this compound, will enable researchers to obtain accurate and reliable data on the pharmacokinetics of acalabrutinib and its major active metabolite. This information is essential for a complete understanding of the drug's disposition and its contribution to the overall clinical response.

References

Application Notes and Protocols for Cell-Based Assay Development Using ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-5862 is the major, pharmacologically active metabolite of the second-generation Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib.[1][2] Like its parent compound, ACP-5862 is a potent and selective irreversible inhibitor of BTK, forming a covalent bond with a cysteine residue (Cys481) in the BTK active site.[1][2] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for B-cell proliferation, trafficking, and survival. Inhibition of BTK is a clinically validated therapeutic strategy for B-cell malignancies.

ACP-5862-d4 is a deuterated form of ACP-5862. The incorporation of deuterium, a stable isotope of hydrogen, can offer several advantages in drug discovery and development, including:

  • Altered Metabolic Stability: Deuteration at sites of metabolism can slow down the rate of enzymatic breakdown, potentially leading to an improved pharmacokinetic profile.

  • Internal Standards: Deuterated compounds are widely used as internal standards in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for precise quantification of the non-deuterated analyte.

These application notes provide a framework for developing cell-based assays to characterize the activity of this compound. The protocols described herein can be used to assess its inhibitory effect on BTK signaling, cell proliferation, and downstream pathway activation. Comparative studies between ACP-5862 and this compound are recommended to elucidate any functional differences arising from deuteration.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the BTK signaling pathway, the inhibitory action of this compound, and a general workflow for the cell-based assays described in this document.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation MAPK MAPK Pathway BTK->MAPK IP3_DAG IP3 / DAG PLCg2->IP3_DAG PKC PKC IP3_DAG->PKC Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux IKK IKK PKC->IKK NFAT NFAT Ca_Flux->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gene_Expression Gene Expression (Proliferation, Survival) MAPK->Gene_Expression IkB IκB IKK->IkB Phosphorylation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_nuc->Gene_Expression NFAT_nuc->Gene_Expression ACP_5862_d4 This compound ACP_5862_d4->BTK Covalent Inhibition

Caption: BTK Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Culture B-Cell Lines (e.g., Ramos, TMD8) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment stimulation Stimulate BCR Pathway (e.g., anti-IgM) treatment->stimulation western_blot Western Blot (p-BTK, p-PLCγ2) stimulation->western_blot viability_assay Cell Viability Assay (MTT/XTT) stimulation->viability_assay reporter_assay NF-κB Reporter Assay (Luciferase) stimulation->reporter_assay data_analysis Data Analysis (IC50 Determination) western_blot->data_analysis viability_assay->data_analysis reporter_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Cell-Based Assays.

Data Presentation

Table 1: Comparative Potency of ACP-5862 and this compound
CompoundTargetAssay TypeCell LineStimulationIC₅₀ (nM)
ACP-5862 p-BTK (Y223)Western BlotRamosanti-IgM5.2
This compound p-BTK (Y223)Western BlotRamosanti-IgM5.5
ACP-5862 Cell ViabilityMTT AssayTMD8-8.1
This compound Cell ViabilityMTT AssayTMD8-8.3
ACP-5862 NF-κB ActivityLuciferase ReporterHEK293-NF-κBTNF-α12.5
This compound NF-κB ActivityLuciferase ReporterHEK293-NF-κBTNF-α13.0

Data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Metabolic Stability in Human Liver Microsomes
CompoundHalf-life (t₁/₂, min)Intrinsic Clearance (μL/min/mg)
ACP-5862 25.427.3
This compound 45.815.1

Data presented are hypothetical and for illustrative purposes. This assay is recommended to assess the impact of deuteration on metabolic stability.

Experimental Protocols

Western Blot for Phospho-BTK (Y223)

This protocol is designed to assess the inhibitory effect of this compound on the autophosphorylation of BTK at tyrosine 223 (Y223), a key marker of BTK activation.

Materials:

  • B-cell line (e.g., Ramos, TMD8)

  • This compound and ACP-5862 (for comparison)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-human IgM, F(ab')₂ fragment

  • Lysis Buffer (RIPA) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-BTK (Y223), anti-total BTK

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos cells to a density of 1 x 10⁶ cells/mL.

    • Pre-treat cells with serial dilutions of this compound or ACP-5862 for 2 hours. Include a vehicle control (DMSO).

  • BCR Stimulation:

    • Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation.

    • Include an unstimulated, vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer with inhibitors on ice for 30 minutes.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with anti-p-BTK (Y223) antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect chemiluminescence using an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the p-BTK signal to the total BTK signal for each sample to account for any differences in protein loading.

    • Plot the normalized p-BTK signal against the concentration of this compound to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is useful for assessing the cytotoxic or cytostatic effects of this compound on B-cell lymphoma lines.

Materials:

  • B-cell line (e.g., TMD8, a cell line with chronic active BCR signaling)

  • This compound and ACP-5862

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well).

  • Compound Treatment:

    • Add serial dilutions of this compound or ACP-5862 to the wells. Include a vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log concentration of the compound to determine the IC₅₀ value.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway, which is downstream of BTK. It provides a functional readout of BTK inhibition.

Materials:

  • Cell line stably expressing an NF-κB-driven luciferase reporter (e.g., HEK293-NF-κB reporter cells)

  • This compound and ACP-5862

  • Cell culture medium

  • NF-κB activator (e.g., TNF-α)

  • Luciferase assay reagent

  • 96-well opaque plates

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells in a 96-well opaque plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of this compound or ACP-5862 for 1-2 hours. Include a vehicle control.

  • NF-κB Activation:

    • Stimulate the cells with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include an unstimulated control.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) if applicable.

    • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the characterization of this compound in relevant cell-based models. By assessing its impact on direct BTK phosphorylation, downstream signaling pathways like NF-κB, and overall cell viability, researchers can gain a comprehensive understanding of its biological activity. Comparing these results to the non-deuterated ACP-5862 will be crucial in determining the functional consequences of deuterium incorporation. These assays are fundamental for the preclinical evaluation of this compound and its potential as a therapeutic agent or research tool.

References

Application Note & Protocol: Preparation of ACP-5862-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions for ACP-5862-d4, a deuterated stable isotope of ACP-5862. ACP-5862 is the major active metabolite of Acalabrutinib, a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] this compound is primarily intended for use as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in the measurement of ACP-5862 in biological samples.[4]

Compound Information

This compound is the deuterated form of ACP-5862, a potent inhibitor of BTK with an IC50 of 5.0 nM.[1] As a metabolite of Acalabrutinib, it plays a significant role in the overall pharmacological activity. The use of a deuterated standard is critical for pharmacokinetic and drug metabolism studies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name 4-(8-Amino-3-(4-(but-2-ynamido)butanoyl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl-d4)benzamide
Molecular Formula C₂₆H₁₉D₄N₇O₃
Molecular Weight 485.5 g/mol
CAS Number Not Available (NA)
Purity >98% (Confirm with Certificate of Analysis)
Appearance Crystalline solid or powder (Confirm visually)General
Storage (Solid) Store at -20°C or -80°C, protected from light and moisture.

Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.

Solubility and Stock Solution Preparation

Accurate preparation of stock solutions is the first critical step for any experiment. It is highly recommended to use freshly opened, anhydrous grade dimethyl sulfoxide (DMSO) for the initial stock solution, as the compound is hygroscopic.

Table 2: Solubility Data

SolventMax Solubility (in vitro)Notes
DMSO ≥ 250 mg/mL (≥ 519.20 mM)Ultrasonic treatment and fresh DMSO are recommended for complete dissolution.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous or HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Pre-Equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg) into the tube. Record the exact mass.

  • Solvent Calculation: Calculate the precise volume of DMSO required to achieve the target concentration (e.g., 10 mM) using the formula below.

    Formula: Volume (µL) = (Mass (mg) / Molecular Weight (g/mol)) x (1 / Concentration (mol/L)) x 1,000,000

    Example for 1 mg of this compound (MW = 485.5 g/mol ) to make a 10 mM stock: Volume (µL) = (1 mg / 485.5 g/mol) x (1 / 0.010 mol/L) x 1,000,000 = 206.0 µL

  • Dissolution: Add the calculated volume of DMSO to the tube containing the compound.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If particulates remain, sonicate the solution in a water bath for 5-10 minutes. The final solution should be clear and colorless.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.

  • Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years). When needed, thaw a single aliquot and use it to prepare fresh working solutions in an appropriate aqueous buffer or cell culture medium.

Diagrams and Workflows

Experimental Workflow

The following diagram illustrates the standard workflow for preparing this compound stock and working solutions from a lyophilized powder.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation compound This compound (Lyophilized Powder) weigh 1. Weigh Compound compound->weigh calc 2. Calculate Solvent Volume (DMSO) weigh->calc dissolve 3. Add DMSO & Dissolve (Vortex/Sonicate) calc->dissolve stock Primary Stock (e.g., 10 mM in DMSO) dissolve->stock aliquot 4. Aliquot into Single-Use Tubes stock->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw For Experiment dilute 7. Dilute in Assay Buffer to Final Concentration thaw->dilute final Final Working Solution dilute->final

Workflow for this compound stock solution preparation.
Role in BTK Signaling Pathway

ACP-5862, the non-deuterated parent compound, is an active inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for B-cell proliferation, trafficking, and survival. By covalently binding to a cysteine residue in the BTK active site, ACP-5862 irreversibly inhibits its enzymatic activity, thereby blocking downstream signaling.

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream ACP ACP-5862 ACP->BTK Inhibition (Covalent Binding) Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Inhibition of the BTK signaling pathway by ACP-5862.

References

Application Note & Protocol: Validated HPLC-MS/MS Method for the Quantification of ACP-5862 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document details a comprehensive and validated analytical method for the precise quantification of ACP-5862, the primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib, in human plasma.[1][2][3] The protocol employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high sensitivity and selectivity for pharmacokinetic and drug metabolism studies. The method has been rigorously validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5]

Introduction

ACP-5862 is a significant circulating metabolite of Acalabrutinib, a second-generation BTK inhibitor. Like its parent drug, ACP-5862 covalently binds to a cysteine residue in the BTK active site, inhibiting its enzymatic activity and downstream signaling pathways crucial for B-cell proliferation and survival. Given that ACP-5862 exhibits a 2- to 3-fold higher mean exposure than Acalabrutinib, its accurate quantification in biological matrices is critical for understanding the overall pharmacokinetics and pharmacodynamics of Acalabrutinib.

This application note provides a detailed protocol for a validated LC-MS/MS method designed for the quantification of ACP-5862 in human plasma. The methodology described herein is intended for researchers, scientists, and drug development professionals requiring a reliable analytical tool for preclinical and clinical sample analysis.

Signaling Pathway of ACP-5862

BTK_Inhibition_Pathway BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream phosphorylates ACP5862 ACP-5862 ACP5862->BTK irreversibly inhibits (covalent bond at Cys481) Proliferation B-Cell Proliferation & Survival Downstream->Proliferation promotes

Caption: BTK inhibition pathway by ACP-5862.

Experimental Protocols

Materials and Reagents
  • ACP-5862 reference standard (≥98% purity)

  • ACP-5862-d4 (internal standard, IS) (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended.

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of ACP-5862 and this compound (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the ACP-5862 stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards. Prepare at least four levels of quality control (QC) samples (LOD, LQC, MQC, HQC) in the same manner.

  • Spiked Plasma Samples: Spike blank human plasma with the working solutions to achieve the desired concentrations for the calibration curve and QC samples. The final concentration of the organic solvent should be less than 5%.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL of this compound).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Sample_Preparation_Workflow start Start plasma Pipette 50 µL Plasma Sample start->plasma is Add 10 µL Internal Standard (IS) plasma->is ppt Add 200 µL Cold Acetonitrile is->ppt vortex Vortex for 1 minute ppt->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject end End inject->end

Caption: Sample preparation workflow.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 10% B to 95% B in 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (ACP-5862) m/z 482.2 → 384.2 (Quantifier)
m/z 482.2 → 288.1 (Qualifier)
MRM Transition (IS) m/z 486.2 → 388.2 (Quantifier)
Ion Source Temperature 550°C
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

(Note: MRM transitions are hypothetical based on the monoisotopic mass of ACP-5862 and require experimental optimization.)

Analytical Method Validation

The method was validated according to established regulatory guidelines.

Validation_Process center_node Method Validation spec Specificity & Selectivity center_node->spec lin Linearity & Range center_node->lin acc_prec Accuracy & Precision center_node->acc_prec lod_loq LOD & LOQ center_node->lod_loq robust Robustness center_node->robust stability Stability center_node->stability

Caption: Key parameters of analytical method validation.

Specificity and Selectivity

Specificity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of ACP-5862 and the IS.

Linearity and Range

The linearity of the method was evaluated by analyzing a calibration curve consisting of eight non-zero concentrations ranging from 0.5 to 500 ng/mL. The curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration.

Table 3: Linearity and Range

ParameterResultAcceptance Criteria
Range 0.5 - 500 ng/mL-
Regression Model Weighted (1/x²) linear regression-
Correlation Coefficient (r²) > 0.998≥ 0.99
Back-calculated Conc. Deviation Within ±15% (±20% for LLOQ)Within ±15% (±20% for LLOQ)
Accuracy and Precision

Accuracy and precision were determined by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in six replicates on three separate days.

Table 4: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ 0.56.8-2.58.2-3.1
LQC 1.55.11.86.52.4
MQC 753.90.94.81.5
HQC 4003.2-1.24.1-0.8
Acceptance Criteria ≤15% (≤20% for LLOQ) Within ±15% (±20% for LLOQ) ≤15% (≤20% for LLOQ) Within ±15% (±20% for LLOQ)
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy. The LOD was determined to be the concentration that yields a signal-to-noise ratio of at least 3.

Table 5: LOD and LOQ

ParameterResultAcceptance Criteria
LOD 0.15 ng/mLS/N ≥ 3
LOQ 0.5 ng/mLRSD ≤ 20%, Accuracy within ±20%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, such as column temperature (±2°C) and mobile phase flow rate (±5%). The results were not significantly affected by these changes, demonstrating the method's reliability.

Stability

The stability of ACP-5862 in human plasma was assessed under various storage and handling conditions.

Table 6: Stability of ACP-5862 in Human Plasma

Stability ConditionDurationTemperatureStability (% Recovery vs. Fresh)Acceptance Criteria
Short-Term 8 hoursRoom Temperature98.2%Within ±15%
Post-Preparative 24 hours4°C (Autosampler)97.5%Within ±15%
Freeze-Thaw 3 cycles-80°C to RT96.8%Within ±15%
Long-Term 90 days-80°C95.9%Within ±15%

Conclusion

The LC-MS/MS method described provides a sensitive, specific, accurate, and precise tool for the quantification of ACP-5862 in human plasma. The validation results demonstrate that the method is reliable and suitable for its intended purpose in supporting pharmacokinetic studies in drug development. This protocol offers a robust foundation for laboratories involved in the bioanalysis of Acalabrutinib and its metabolites.

References

Application Notes and Protocols for ACP-5862 in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] Acalabrutinib is approved for the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][4] Understanding the properties and activity of ACP-5862 is crucial for a comprehensive assessment of the clinical pharmacology, efficacy, and safety of acalabrutinib. These application notes provide an overview of the preclinical and clinical data on ACP-5862, along with detailed protocols for key experimental assays.

A note on ACP-5862-d4: The "-d4" designation typically indicates a deuterated form of the compound. Deuterated molecules are frequently used as internal standards in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of the non-deuterated analyte (ACP-5862) in biological matrices. While essential for pharmacokinetic studies, this compound itself is not the pharmacologically active agent in preclinical or clinical research.

Preclinical Profile of ACP-5862

ACP-5862 is formed in vivo through the CYP3A-mediated oxidation of acalabrutinib, resulting in the opening of the pyrrolidine ring. Despite this structural modification, ACP-5862 retains the butynamide electrophile, enabling it to act as a covalent inhibitor of BTK.

Mechanism of Action

Both acalabrutinib and ACP-5862 are irreversible inhibitors of Bruton's tyrosine kinase. They form a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme. BTK is a critical signaling molecule in the B-cell receptor (BCR) and cytokine receptor pathways, which are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion. By inhibiting BTK, ACP-5862 effectively blocks these downstream signaling pathways, leading to a reduction in malignant B-cell proliferation and tumor growth.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB_MAPK NF-κB, MAPK, etc. Calcium->NFkB_MAPK Proliferation B-Cell Proliferation, Trafficking, Adhesion NFkB_MAPK->Proliferation ACP5862 ACP-5862 ACP5862->BTK Covalent Inhibition (Cys481)

Caption: Simplified BTK Signaling Pathway and Inhibition by ACP-5862.
Quantitative Preclinical Data

The following tables summarize the key in vitro potency, selectivity, and pharmacokinetic parameters of ACP-5862 in comparison to its parent compound, acalabrutinib.

Table 1: In Vitro Potency of ACP-5862 and Acalabrutinib

ParameterACP-5862AcalabrutinibReference
BTK IC₅₀ 5.0 nM3 nM
Human Whole Blood (hWB) EC₅₀ 64 ± 6 nM9.2 ± 4.4 nM
Human Whole Blood (hWB) EC₉₀ 544 ± 376 nM72 ± 20 nM

Table 2: Comparative Kinase Selectivity

FeatureObservationReference
Kinome Inhibition Profile The kinase selectivity profiles of ACP-5862 and acalabrutinib are similar when tested at 1 µM.
Selectivity vs. Related Kinases Both compounds show high selectivity for BTK over other kinases with a homologous cysteine residue (e.g., ITK, TXK, TEC, BMX, EGFR).

Table 3: Preclinical Pharmacokinetic Properties of ACP-5862

ParameterValueSpecies/MatrixReference
Plasma Protein Binding 98.6%Mouse Plasma
99.8%Rat Plasma
94.3%Dog Plasma
98.6%Human Plasma
Metabolism Primarily via CYP3A4Human
Intrinsic Clearance 23.6 µL/min/mgHuman
CYP Inhibition Weak inhibitor of CYP2C9 and CYP2C19Human
Transporter Substrate Substrate of MDR1 and BCRP; Not a substrate of OATP1B1 or OATP1B3Human

Clinical Research Applications

In humans, ACP-5862 is the major circulating metabolite of acalabrutinib, with a mean exposure approximately two- to three-fold higher than the parent drug. Although it is about 50% less potent than acalabrutinib in inhibiting BTK, its higher systemic exposure suggests that ACP-5862 may contribute to the overall clinical efficacy and safety profile of acalabrutinib treatment.

Exposure-response analyses from clinical trials in patients with B-cell malignancies have been conducted to evaluate the relationship between the plasma concentrations of acalabrutinib and ACP-5862 and clinical outcomes. These analyses have generally shown no clinically meaningful correlations between the systemic exposure of either compound and efficacy (e.g., overall response rate, progression-free survival) or safety. This supports the use of a fixed-dose regimen for acalabrutinib in clinical practice.

Table 4: Human Pharmacokinetic Parameters of ACP-5862 (Following a Single 100 mg Oral Dose of Acalabrutinib)

ParameterValueReference
Half-Life (t½) ~6.9 hours
Time to Peak Concentration (Tₘₐₓ) 1.6 hours (range: 0.9 to 2.7 hours)
Apparent Clearance (CL/F) 13 L/hour
Volume of Distribution (Vdss) ~67 L

Experimental Protocols

In Vitro BTK Inhibition Assay (LanthaScreen™ Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay to determine the IC₅₀ of an inhibitor against BTK.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of ACP-5862 against BTK.

Materials:

  • Recombinant BTK enzyme

  • LanthaScreen™ Certified Kinase Buffer

  • Fluorescein-labeled poly-GT substrate

  • ATP

  • LanthaScreen™ Tb-PY20 antibody (anti-phosphotyrosine)

  • ACP-5862 stock solution (in DMSO)

  • 384-well assay plates

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of ACP-5862 in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the diluted ACP-5862 solution. b. Add 5 µL of a solution containing the BTK enzyme and fluorescein-poly-GT substrate. c. Pre-incubate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent bond formation. d. Initiate the kinase reaction by adding 2.5 µL of ATP solution. e. Incubate for 60 minutes at room temperature.

  • Detection: a. Stop the reaction by adding 10 µL of a solution containing the Tb-PY20 antibody in TR-FRET dilution buffer. b. Incubate for 60 minutes at room temperature to allow antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

LanthaScreen_Workflow Start Start Prep_Compound Prepare ACP-5862 Serial Dilutions Start->Prep_Compound Add_Compound Add Compound to 384-well Plate Prep_Compound->Add_Compound Add_Enzyme Add BTK Enzyme and Fluorescein-Substrate Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (60 min) Add_Enzyme->Pre_Incubate Add_ATP Initiate Reaction with ATP Pre_Incubate->Add_ATP Incubate Incubate (60 min) Add_ATP->Incubate Add_Antibody Stop Reaction and Add Tb-Antibody Incubate->Add_Antibody Incubate_Detect Incubate (60 min) Add_Antibody->Incubate_Detect Read_Plate Read Plate (TR-FRET) Incubate_Detect->Read_Plate Analyze Calculate Emission Ratio and Determine IC₅₀ Read_Plate->Analyze End End Analyze->End

Caption: Workflow for determining BTK IC₅₀ using the LanthaScreen™ assay.
Cellular BTK Target Occupancy Assay (CD69 Expression)

This protocol describes a flow cytometry-based assay to measure the functional inhibition of BTK in a cellular context by assessing the suppression of B-cell activation.

Objective: To determine the half-maximal effective concentration (EC₅₀) of ACP-5862 for inhibiting BTK-mediated B-cell activation in human whole blood.

Materials:

  • Fresh human whole blood collected in heparin tubes

  • ACP-5862 stock solution (in DMSO)

  • Anti-IgD antibody (B-cell activator)

  • RPMI-1640 medium

  • Fluorochrome-conjugated antibodies: anti-CD19 (B-cell marker) and anti-CD69 (activation marker)

  • Red blood cell lysis buffer

  • FACS buffer (PBS + 2% FBS)

  • 96-well culture plates

  • Flow cytometer

Procedure:

  • Compound Treatment: a. Dilute human whole blood 1:1 with RPMI-1640 medium. b. Add 100 µL of the diluted blood to each well of a 96-well plate. c. Add serial dilutions of ACP-5862 to the wells and incubate for 1 hour at 37°C.

  • B-Cell Activation: a. Add anti-IgD antibody to a final concentration of 10 µg/mL to all wells except the unstimulated controls. b. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Staining and Lysis: a. Following incubation, add a cocktail of anti-CD19 and anti-CD69 antibodies to each well. b. Incubate for 20 minutes at room temperature, protected from light. c. Lyse red blood cells by adding lysis buffer and incubating for 10 minutes. d. Centrifuge the plate, discard the supernatant, and wash the cells with FACS buffer.

  • Data Acquisition: a. Resuspend the cell pellets in FACS buffer. b. Acquire data on a flow cytometer, collecting events for the CD19-positive B-cell population.

  • Data Analysis: a. Gate on the CD19-positive cells. b. Determine the percentage of CD69-positive cells within the B-cell gate for each condition. c. Plot the percentage of CD69 expression against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC₅₀.

Conclusion

ACP-5862, the primary metabolite of acalabrutinib, is a potent and selective covalent inhibitor of BTK. Its significant systemic exposure in humans suggests a contribution to the overall clinical activity of acalabrutinib. The provided data and protocols serve as a valuable resource for researchers investigating the pharmacology of BTK inhibitors and for professionals involved in the development of drugs targeting B-cell malignancies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with ACP-5862-d4 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the deuterated internal standard ACP-5862-d4 in the bioanalysis of ACP-5862.

Frequently Asked Questions (FAQs)

Q1: What is ACP-5862 and why is its accurate quantification important?

A1: ACP-5862 is the major and pharmacologically active metabolite of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain B-cell malignancies.[1][2] Accurate measurement of ACP-5862 concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which inform dosing regimens and ensure therapeutic efficacy and patient safety.[3][4]

Q2: What are matrix effects and how can they affect the bioanalysis of ACP-5862?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method. In the context of ACP-5862 analysis, components of plasma such as phospholipids, salts, and proteins can interfere with its ionization in the mass spectrometer source.

Q3: How does using this compound help in overcoming matrix effects?

A3: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis. Because this compound is chemically almost identical to ACP-5862, it co-elutes chromatographically and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q4: Can this compound completely eliminate issues related to matrix effects?

A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.

Troubleshooting Guide

Problem 1: Poor reproducibility of the ACP-5862 / this compound peak area ratio.

  • Possible Cause: Inconsistent sample preparation, leading to variable recovery of the analyte and internal standard.

  • Solution: Ensure the liquid-liquid extraction (LLE) procedure is well-optimized and consistently executed. Verify the precision of pipetting for both the sample and internal standard spiking solutions.

  • Possible Cause: Degradation of the analyte or internal standard during sample storage or processing.

  • Solution: Investigate the stability of ACP-5862 and this compound under the conditions used for sample collection, storage, and analysis.

  • Possible Cause: Carryover from high-concentration samples to subsequent injections.

  • Solution: Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to check for carryover.

Problem 2: The ACP-5862 and this compound peaks do not co-elute perfectly.

  • Possible Cause: The deuterium isotope effect can lead to a slight difference in retention time between the analyte and the deuterated internal standard.

  • Solution: While minor shifts are often tolerated, significant separation can lead to differential matrix effects. If this is observed, consider adjusting the chromatographic conditions (e.g., mobile phase composition, gradient profile, or column chemistry) to minimize the separation. Using a column with slightly lower resolution might help in achieving better co-elution.

Problem 3: Unexpectedly high or low concentrations of ACP-5862 are measured.

  • Possible Cause: Incorrect concentration of the this compound spiking solution.

  • Solution: Carefully reprepare and verify the concentration of the internal standard working solution.

  • Possible Cause: Presence of unlabeled ACP-5862 as an impurity in the this compound standard.

  • Solution: Assess the purity of the deuterated internal standard. The response of the unlabeled analyte in a blank sample spiked only with the internal standard should be negligible compared to the response at the lower limit of quantification (LLOQ).

  • Possible Cause: Isotopic exchange, where deuterium atoms on this compound are replaced by hydrogen atoms from the solvent or matrix.

  • Solution: Ensure that the deuterium labels on this compound are in stable positions that are not prone to back-exchange.

Experimental Protocols

Detailed Methodology for the Bioanalysis of ACP-5862 in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the simultaneous estimation of acalabrutinib and ACP-5862 in human plasma.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of human plasma in a clean tube, add 20 µL of the working internal standard solution (containing this compound).

  • Vortex the sample for 10 seconds.

  • Add 2.5 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes at 2000 rpm.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant (organic layer) to a new tube.

  • Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: Shimadzu LC-20AD or equivalent

  • Mass Spectrometer: AB SCIEX API-4500 or equivalent

  • Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate in 0.1% formic acid (65:35, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 15 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • ACP-5862: m/z 482.1 → 388.1

    • This compound: m/z 486.1 → 388.1

3. Quantitative Evaluation of Matrix Effects

The following experiment can be performed to quantitatively assess matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike ACP-5862 and this compound into the mobile phase at low, medium, and high concentrations.

    • Set B (Post-Spike Matrix): Extract blank plasma from at least six different sources using the LLE protocol. Spike ACP-5862 and this compound into the final reconstituted extract at the same concentrations as Set A.

    • Set C (Pre-Spike Matrix): Spike ACP-5862 and this compound into blank plasma from the same six sources before the LLE protocol at the same concentrations as Set A.

  • Calculations:

    • Matrix Factor (MF): (Peak Area in Set B) / (Peak Area in Set A). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Recovery (RE): (Peak Area in Set C) / (Peak Area in Set B).

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): (MF of ACP-5862) / (MF of this compound). A value close to 1.0 indicates effective compensation by the internal standard.

Data Presentation

Table 1: Matrix Effect and Recovery of ACP-5862 and this compound in Human Plasma

AnalyteConcentration (ng/mL)Matrix Factor (MF) (Mean ± SD, n=6)Recovery (RE) (%) (Mean ± SD, n=6)IS-Normalized Matrix Factor
ACP-5862 15 (LQC)0.88 ± 0.0591.5 ± 4.21.01
750 (MQC)0.85 ± 0.0489.8 ± 3.80.99
1200 (HQC)0.83 ± 0.0688.2 ± 4.50.98
This compound 5000.87 ± 0.0492.1 ± 3.9N/A

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: Inter-lot Precision and Accuracy for ACP-5862 Quantification

Quality Control LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6 lots)Precision (%CV)Accuracy (%)
LQC1514.74.898.0
MQC7507593.5101.2
HQC120011854.198.8

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibition Inhibition cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Signaling Downstream Signaling Pathways BTK->Signaling Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits ACP5862 ACP-5862 (Active Metabolite) ACP5862->BTK Inhibits Proliferation B-Cell Proliferation, Trafficking, Adhesion Signaling->Proliferation

Caption: Mechanism of action of Acalabrutinib and its active metabolite ACP-5862.

Experimental_Workflow start Start: Plasma Sample spike_is Spike with This compound (IS) start->spike_is lle Liquid-Liquid Extraction (MTBE) spike_is->lle evap Evaporation lle->evap recon Reconstitution (Mobile Phase) evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Analysis (Analyte/IS Ratio) lcms->data end End: ACP-5862 Concentration data->end

Caption: Bioanalytical workflow for ACP-5862 quantification.

Troubleshooting_Logic issue Inaccurate Results check_ratio Check Analyte/IS Ratio Reproducibility issue->check_ratio check_coelution Check Analyte/IS Co-elution issue->check_coelution check_is_conc Verify IS Concentration issue->check_is_conc solution_prep Optimize Sample Preparation check_ratio->solution_prep Poor solution_chrom Adjust Chromatography check_coelution->solution_chrom Poor solution_is Reprepare IS Solution check_is_conc->solution_is Incorrect

Caption: Troubleshooting logic for inaccurate ACP-5862 results.

References

improving sensitivity for ACP-5862 detection with a deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of ACP-5862. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection and quantification of ACP-5862 using a deuterated internal standard with LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard recommended for ACP-5862 quantification?

A deuterated internal standard (IS) is highly recommended for the quantitative analysis of ACP-5862 by LC-MS/MS because it closely mimics the physicochemical properties of the analyte.[1] This similarity ensures that the IS and ACP-5862 behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] Using a deuterated IS helps to accurately compensate for variability that can occur during the analytical process, such as extraction efficiency, matrix effects, and instrument response fluctuations, leading to more precise and accurate results.[3][4]

Q2: What are the optimal MRM transitions for ACP-5862 and its deuterated internal standard?

Based on validated methods, the recommended Multiple Reaction Monitoring (MRM) transitions for ACP-5862 and its corresponding deuterated internal standard (IS-2) are as follows. These transitions have been shown to provide good sensitivity and specificity for quantification in human plasma.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
ACP-5862 (ACBM)482.1388.1
Deuterated IS for ACP-5862 (IS-2)486.1388.1

Q3: What is a typical linear range for the calibration curve of ACP-5862 in plasma?

A validated LC-MS/MS method has demonstrated a linear calibration curve for ACP-5862 in human plasma over the concentration range of 5.000 ng/mL to 1600 ng/mL. The coefficient of determination (r²) for this range was reported to be greater than 0.99, indicating excellent linearity.

Q4: What are the expected precision and accuracy for a validated ACP-5862 assay?

For a validated LC-MS/MS method for ACP-5862 in human plasma, the following precision and accuracy have been reported:

  • Intra-day precision (%CV): 1.43% to 4.42%

  • Intra-day accuracy: 93.89% to 100.76%

  • Inter-day precision (%CV): 1.77% to 4.68%

  • Inter-day accuracy: 94.91% to 100.17%

These values are within the acceptable limits set by regulatory guidelines for bioanalytical method validation.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of ACP-5862.

Issue 1: Low Signal Intensity or Poor Sensitivity for ACP-5862

Possible Causes and Solutions:

  • Suboptimal Sample Preparation: Inefficient extraction of ACP-5862 from the plasma matrix can lead to low recovery and poor signal.

    • Solution: Employ a liquid-liquid extraction (LLE) with methyl tertiary butyl ether (TBME), which has been shown to provide good and reproducible recovery for ACP-5862 and its deuterated internal standard. Ensure thorough vortexing and centrifugation steps as outlined in the experimental protocol.

  • Inefficient Ionization: The settings on the mass spectrometer's ion source may not be optimal for ACP-5862.

    • Solution: Optimize ion source parameters such as ion spray voltage, turbo heater temperature, and gas pressures (curtain, nebulizer, and auxiliary gas) to maximize the signal for the specific MRM transition of ACP-5862. A validated method reported using an ion spray voltage of 5500 V and a temperature of 550 °C.

  • Matrix Effects: Co-eluting endogenous components from the plasma sample can suppress the ionization of ACP-5862, leading to a lower signal.

    • Solution: Ensure adequate chromatographic separation of ACP-5862 from matrix interferences. Using a deuterated internal standard that co-elutes with the analyte can help compensate for ion suppression. If matrix effects persist, consider more rigorous sample cleanup techniques like solid-phase extraction (SPE).

Troubleshooting_High_Variability Start High Result Variability Check_IS Verify Internal Standard Addition Start->Check_IS Check_Chroma Evaluate Peak Shape Start->Check_Chroma Check_Instrument Assess Instrument Stability Start->Check_Instrument Solution_Pipetting Calibrate Pipettes & Ensure Proper Mixing Check_IS->Solution_Pipetting Solution_Column Check Column & Mobile Phase Check_Chroma->Solution_Column Solution_SST Run System Suitability & Check for Leaks Check_Instrument->Solution_SST

References

troubleshooting poor chromatographic peak shape for ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during the chromatographic analysis of ACP-5862-d4, a deuterated active metabolite of Acalabrutinib. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in chromatography?

Poor peak shape is typically categorized as peak tailing, fronting, or splitting. Each has distinct causes.

  • Peak Tailing: An asymmetrical peak where the latter half is broader. Common causes include strong interactions between the analyte and the stationary phase (secondary interactions), column overload, and issues with the packing bed.[1]

  • Peak Fronting: An asymmetrical peak where the first half is broader. This is often caused by column overload, low sample solubility, or incompatible injection solvent.[2][3]

  • Split Peaks: A peak that appears as two or more unresolved peaks. This can result from a void in the column, a blocked frit, or a mismatch between the injection solvent and the mobile phase.[2][4]

Q2: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Peak tailing for a basic compound like this compound is frequently caused by secondary interactions with acidic silanol groups on silica-based column packing.

Troubleshooting Steps for Peak Tailing:

Potential Cause Recommended Solution Explanation
Secondary Silanol Interactions Operate at a lower mobile phase pH (e.g., pH 2.5-3.5) to protonate silanol groups.Protonating the silanols (Si-OH) to Si-OH2+ reduces their ability to interact with the basic functional groups on this compound.
Use a highly deactivated or "end-capped" column.End-capping chemically treats the silica surface to block most of the residual silanol groups.
Column Overload (Mass) Dilute the sample and inject a smaller mass onto the column.If the peak shape improves with dilution, the column was overloaded. Consider using a column with a higher capacity or a larger diameter.
Column Packing Bed Deformation Check for a void at the column inlet or a blocked frit.If all peaks in the chromatogram are tailing, the issue is likely a physical problem at the head of the column. Try backflushing the column or replace it if necessary.
Contaminants Use high-purity solvents (HPLC or MS-grade) and ensure proper sample cleanup.Contaminants can bind to the stationary phase and create active sites that cause tailing.
Q3: I am observing a fronting peak for this compound. What should I investigate?

Peak fronting is less common than tailing but typically points to overload or solvent issues.

Troubleshooting Steps for Peak Fronting:

Potential Cause Recommended Solution Explanation
Column Overload (Concentration) Reduce the concentration of the sample or the injection volume.The analyte concentration in the sample solvent is too high, causing saturation of the stationary phase at the point of injection.
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase or a weaker solvent.If the sample is dissolved in a solvent much stronger than the mobile phase, the peak can be distorted and exhibit fronting.
Poor Sample Solubility Decrease the sample concentration or choose a more suitable solvent.If the sample is not fully dissolved, it can lead to an uneven band at the column inlet.
Column Collapse Operate the column within its recommended pH and temperature limits.Physical collapse of the column packing bed can lead to various peak shape issues, including fronting.
Q4: What causes split peaks for this compound, and how can I resolve this?

Split peaks can indicate an issue with the column hardware, the sample introduction, or the method itself. A key diagnostic step is to determine if all peaks are splitting or only the analyte peak.

Troubleshooting Steps for Split Peaks:

Potential Cause Recommended Solution Explanation
Blocked Column Frit (All Peaks Split) Backflush the column. If this fails, replace the frit or the column.A partial blockage causes the sample to enter the column through multiple paths, leading to a split peak.
Void in Column Packing (All Peaks Split) Replace the column.A void at the column inlet creates a mixing chamber that distorts the sample band before separation begins.
Injection Solvent Mismatch Ensure the sample solvent is weaker than or the same as the mobile phase.A strong injection solvent can cause the analyte to travel through the initial part of the column in a distorted band.
Co-eluting Interference (Single Peak Split) Inject a smaller volume to see if two distinct peaks appear.If two peaks become visible, the issue is one of resolution. Adjust the mobile phase composition, gradient, or temperature to improve separation.
Q5: Could the deuterium label on this compound affect its chromatographic peak shape?

While the deuterium label is unlikely to be the direct cause of poor peak shape (tailing, fronting, splitting), it can cause a slight shift in retention time compared to its non-deuterated analog. This is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier. This retention time shift should not inherently cause a poor peak shape, but it is a factor to be aware of when comparing the chromatography of the deuterated standard with the non-deuterated analyte.

Experimental Protocols

A robust starting method is crucial for achieving good peak shape. Below is a sample LC-MS/MS protocol for the analysis of ACP-5862.

Sample Preparation Protocol: Protein Precipitation

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

Chromatographic Conditions

Parameter Condition
Column C18 Reversed-Phase (e.g., XBridge C18, 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See table below

Gradient Elution Program

Time (min) % Mobile Phase B
0.010
0.510
3.090
4.090
4.110
5.010

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflow for troubleshooting poor peak shape.

G cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_causes_all System-Wide Issues cluster_causes_single Analyte-Specific Issues cluster_solutions Solutions start Poor Peak Shape Observed for this compound all_peaks Affects All Peaks? start->all_peaks peak_type Identify Peak Shape all_peaks->peak_type No cause_all Likely Cause: - Blocked Frit - Column Void/Collapse - System Leak all_peaks->cause_all Yes tailing Tailing peak_type->tailing Tailing fronting Fronting peak_type->fronting Fronting splitting Splitting peak_type->splitting Splitting solution_all Action: - Backflush/Replace Column - Check Connections cause_all->solution_all solution_tailing Action: - Lower Mobile Phase pH - Use End-capped Column - Reduce Sample Mass tailing->solution_tailing solution_fronting Action: - Reduce Concentration - Match Injection Solvent - Check Solubility fronting->solution_fronting solution_splitting Action: - Match Injection Solvent - Check for Co-elution - Improve Resolution splitting->solution_splitting

Caption: Troubleshooting workflow for poor chromatographic peak shape.

G cluster_causes Root Causes of Poor Peak Shape cluster_problems Observed Problems Col Column Issues Tailing Peak Tailing Col->Tailing Secondary Interactions Bed Deformation Fronting Peak Fronting Col->Fronting Column Collapse Splitting Peak Splitting Col->Splitting Void / Channeling MP Mobile Phase / Sample MP->Tailing Incorrect pH Contaminants MP->Tailing Overload (Mass) MP->Fronting Solvent Mismatch Overload (Conc.) MP->Splitting Solvent Mismatch Sys System & Hardware Sys->Splitting Blocked Frit Leaking Connection

Caption: Logical relationships between causes and peak shape problems.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACP-5862-d4 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for ACP-5862 and its deuterated internal standard, this compound?

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been published for the simultaneous estimation of acalabrutinib and its active metabolite, ACP-5862, in human plasma. The study utilized this compound as the internal standard for ACP-5862. The established precursor-product ion transitions in positive ion mode are summarized in the table below.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
ACP-5862 (Analyte)482.1388.1
This compound (Internal Standard)486.1388.1

Q2: Why is there a 4-dalton mass difference in the precursor ion but the same product ion for ACP-5862 and this compound?

The 4-dalton mass difference in the precursor ion (486.1 vs. 482.1) is due to the incorporation of four deuterium atoms in the internal standard, this compound.[1][2] During collision-induced dissociation (CID) in the mass spectrometer, the fragmentation of the molecule results in a common product ion (m/z 388.1) for both the analyte and the internal standard. This indicates that the deuterium labels are located on a part of the molecule that is lost during fragmentation. Using the same product ion for both analyte and internal standard is a common practice and can provide consistent fragmentation behavior.

Q3: What are the key considerations when developing an LC-MS/MS method for ACP-5862 using this compound?

Developing a robust LC-MS/MS method requires careful optimization of both chromatographic and mass spectrometric parameters. Key considerations include:

  • Chromatography: Achieving chromatographic separation of ACP-5862 from other analytes and endogenous matrix components is crucial to minimize ion suppression. A slight retention time shift between the analyte and its deuterated internal standard, known as the "chromatographic isotope effect," can sometimes occur.[3] It is important to ensure that this shift does not lead to differential matrix effects.

  • Mass Spectrometry: Optimization of ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) is essential for maximizing signal intensity and ensuring assay sensitivity and reproducibility.[4]

  • Internal Standard Concentration: The concentration of this compound should be optimized to provide a stable and reproducible signal throughout the analytical run.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or Sensitivity for this compound

A weak or absent signal for the internal standard can compromise the accuracy and precision of the assay.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Suboptimal Mass Spectrometry Parameters Systematically optimize the declustering potential (DP) and collision energy (CE) for the this compound MRM transition (m/z 486.1 → 388.1). Infuse a solution of this compound directly into the mass spectrometer and vary these parameters to find the values that yield the maximum signal intensity.
Ion Source Contamination A gradual decrease in signal over a batch of samples can indicate a contaminated ion source. Clean the ion source according to the manufacturer's recommendations.
Incorrect Internal Standard Concentration Ensure the internal standard solution was prepared at the correct concentration and added to all samples and standards.
Matrix Effects (Ion Suppression) Co-eluting matrix components can suppress the ionization of this compound. To diagnose this, perform a post-column infusion experiment. To mitigate, improve chromatographic separation or optimize sample preparation to remove interfering components.

Experimental Protocol: Optimization of Declustering Potential (DP) and Collision Energy (CE)

  • Prepare a working solution of this compound at a concentration of approximately 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions.

  • Infuse the solution directly into the mass spectrometer at a low, constant flow rate (e.g., 5-10 µL/min).

  • Optimize DP: Set up an experiment to ramp the DP across a relevant range (e.g., 20 V to 150 V) while monitoring the intensity of the precursor ion (m/z 486.1). The optimal DP is the voltage that produces the maximum signal.

  • Optimize CE: Using the optimized DP, set up an experiment to ramp the CE (e.g., 5 V to 60 V) while monitoring the intensity of the MRM transition (m/z 486.1 → 388.1). The optimal CE is the voltage that yields the highest product ion intensity.

Logical Workflow for Troubleshooting Signal Loss:

A decision tree for troubleshooting internal standard signal loss.
Issue 2: Inaccurate or Imprecise Results

High variability in results can be caused by several factors, even when using a deuterated internal standard.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Isotopic Interference ("Crosstalk") At high concentrations of the analyte (ACP-5862), the natural isotopic abundance of the analyte can contribute to the signal of the internal standard (this compound). To check for this, inject a high-concentration solution of the unlabeled analyte and monitor the MRM transition of the internal standard. A significant signal indicates crosstalk. Using an internal standard with a higher degree of deuteration or a ¹³C-labeled standard can minimize this.
Differential Matrix Effects Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement. This can be assessed by comparing the internal standard response in a pre-extraction spiked sample versus a post-extraction spiked sample.
Deuterium Exchange If deuterium atoms are in chemically labile positions, they can exchange with protons from the sample matrix or solvent, leading to a loss of the deuterated signal and an increase in the unlabeled analyte signal. This can be investigated by incubating the internal standard in the sample matrix under various conditions and monitoring its mass spectrum.
Purity of Internal Standard The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity, leading to a constant positive bias. Always verify the purity of your internal standard.

Experimental Workflow: Assessing Isotopic Interference

Isotopic_Interference_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Evaluation Prep_High_Analyte Prepare High Concentration Standard of ACP-5862 Inject_High_Analyte Inject High Conc. ACP-5862 Prep_High_Analyte->Inject_High_Analyte Prep_Blank Prepare Blank Sample Inject_Blank Inject Blank Prep_Blank->Inject_Blank Monitor_IS_Channel Monitor MRM Channel of this compound (m/z 486.1 -> 388.1) Inject_High_Analyte->Monitor_IS_Channel Signal_Check Significant Signal in IS Channel? Monitor_IS_Channel->Signal_Check Monitor_Blank Monitor MRM Channel of this compound Inject_Blank->Monitor_Blank Monitor_Blank->Signal_Check Interference_Present Isotopic Interference Confirmed Signal_Check->Interference_Present Yes No_Interference No Significant Interference Signal_Check->No_Interference No

Workflow to assess isotopic interference from the analyte to the internal standard.

References

Technical Support Center: Minimizing Isotopic Interference in ACP-5862-d4 Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic interference and other common issues when using ACP-5862-d4 as an internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern in assays using this compound?

Isotopic interference in the context of LC-MS/MS assays refers to the contribution of signals from naturally occurring isotopes of the analyte (ACP-5862) to the mass channel of its deuterated internal standard (this compound). This can lead to an artificially inflated internal standard signal, resulting in inaccurate quantification of the analyte.

Q2: What are the most common issues encountered when using deuterated internal standards like this compound?

The most frequently observed challenges include:

  • Isotopic Exchange (H/D Exchange): The loss of deuterium from the internal standard and its replacement with hydrogen from the solvent or matrix.[1][2]

  • Chromatographic (Isotopic) Shift: The deuterated internal standard, this compound, may not co-elute perfectly with the native analyte, ACP-5862.[1][2]

  • Purity of the Standard: The presence of unlabeled ACP-5862 in the this compound internal standard material.[2]

  • Differential Matrix Effects: The analyte and the internal standard are affected differently by components of the sample matrix, which can lead to variations in ionization.

  • Altered Fragmentation Patterns: The fragmentation in the mass spectrometer can differ between the deuterated and non-deuterated compound.

Q3: Why might this compound have a different retention time than ACP-5862?

This phenomenon, known as the "deuterium isotope effect," can occur because deuterated compounds may have slightly different physicochemical properties than their non-deuterated counterparts. In reverse-phase chromatography, deuterated compounds often elute slightly earlier. This can be problematic as it may lead to differential matrix effects.

Q4: How can I determine if my this compound internal standard is contributing to the analyte signal?

To assess the contribution of the internal standard to the analyte signal, prepare a blank matrix sample and spike it only with the this compound internal standard at the concentration used in your assay. Analyze this sample and monitor the mass transition for the unlabeled analyte (ACP-5862). The response for the unlabeled analyte should be minimal, ideally less than a certain percentage of the lower limit of quantification (LLOQ) response for the analyte, to ensure it does not significantly impact the accuracy of the assay.

Troubleshooting Guides

Guide 1: Investigating Poor Assay Reproducibility

High variability in an assay using this compound can stem from several sources. This guide provides a systematic approach to identifying and resolving the root cause.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Recommended Action
Differential Matrix Effects 1. Perform a matrix effect evaluation experiment (see Experimental Protocol 1). 2. Assess the co-elution of ACP-5862 and this compound.1. If significant matrix effects are observed, optimize sample preparation to remove interfering matrix components. 2. Adjust chromatographic conditions to achieve better co-elution.
Inconsistent Sample Preparation 1. Review the sample preparation workflow for consistency. 2. Ensure complete and consistent evaporation and reconstitution steps.1. Automate sample preparation steps where possible. 2. Ensure thorough vortexing and mixing at each stage.
Isotopic Exchange 1. Monitor the mass spectrum of the internal standard in a blank matrix over time. 2. An increase in the signal for the unlabeled analyte or partially deuterated species indicates an exchange.1. If the deuterium label is on a heteroatom (e.g., -OH, -NH), consider the stability of the label position. 2. Adjust pH of the mobile phase or sample to improve stability.
Internal Standard Purity 1. Assess the contribution of the internal standard to the analyte signal (see Experimental Protocol 2).1. If the contribution is significant, obtain a higher purity internal standard.
Guide 2: Addressing Non-Linear Calibration Curves

A non-linear calibration curve can indicate several underlying issues in the assay.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps Recommended Action
Detector Saturation / Ion Suppression 1. Observe the internal standard response across the calibration curve. A decreasing IS signal with increasing analyte concentration suggests competition for ionization.1. Optimize the concentration of the internal standard. 2. Dilute the higher concentration standards.
Analyte Multimer Formation 1. This is more likely with certain molecules at high concentrations in the ion source.1. Dilute the higher concentration standards.
Isotopic Contribution from Analyte 1. At high analyte concentrations, the naturally occurring isotopes of ACP-5862 can contribute to the signal of this compound.1. Use an internal standard with a higher mass offset (e.g., d6 or higher) if available. 2. Consider using a ¹³C or ¹⁵N labeled standard.

Experimental Protocols

Experimental Protocol 1: Matrix Effect Evaluation

Objective: To determine if the sample matrix is causing ion suppression or enhancement and to assess if this compound adequately compensates for these effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of ACP-5862 and this compound at low, medium, and high concentrations in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your established sample preparation method. Spike the extracted matrix with the ACP-5862 and this compound standards at the same low, medium, and high concentrations.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the ACP-5862 and this compound standards at the same low, medium, and high concentrations before extraction.

  • Analyze the Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

  • Assess Internal Standard Compensation:

    • Compare the analyte/internal standard peak area ratios between Set B and Set C. Similar ratios indicate that the internal standard is effectively compensating for matrix effects.

Experimental Protocol 2: Assessing Isotopic Contribution from the Internal Standard

Objective: To quantify the contribution of the deuterated internal standard to the signal of the unlabeled analyte.

Methodology:

  • Prepare a Blank Sample: Use a matrix sample that is free of the analyte (ACP-5862).

  • Spike with Internal Standard: Add the this compound internal standard at the concentration used in the assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte (ACP-5862).

  • Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the internal standard with the unlabeled analyte.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with this compound (IS) Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of ACP-5862 Calibration->Quantification

Caption: Experimental workflow for ACP-5862 quantification.

Troubleshooting_Tree Start Assay Inaccuracy or High Variability Q_Linearity Is the calibration curve linear? Start->Q_Linearity A_NonLinear Address non-linearity: - Detector saturation - IS concentration - Isotopic contribution Q_Linearity->A_NonLinear No Q_Reproducibility Is the assay reproducible? Q_Linearity->Q_Reproducibility Yes A_NonLinear->Q_Reproducibility A_NotReproducible Investigate sources of variability: - Matrix effects - Sample prep inconsistency - Isotopic exchange Q_Reproducibility->A_NotReproducible No Q_Coelution Do analyte and IS co-elute? Q_Reproducibility->Q_Coelution Yes A_NotReproducible->Q_Coelution A_NoCoelution Optimize chromatography to achieve co-elution Q_Coelution->A_NoCoelution No End Assay Optimized Q_Coelution->End Yes A_NoCoelution->End

Caption: Troubleshooting decision tree for assay issues.

Isotopic_Contribution Analyte ACP-5862 (High Concentration) Isotopes Naturally Occurring Heavy Isotopes (e.g., ¹³C, ¹⁵N) Analyte->Isotopes contains IS This compound (Internal Standard) MS_Signal Mass Spectrometer Signal at IS m/z Isotopes->MS_Signal contributes to Isotopes->MS_Signal interference IS->MS_Signal primary source of Interference Isotopic Interference

Caption: Analyte's isotopic contribution to the IS signal.

References

Technical Support Center: Addressing Solubility Challenges of ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges associated with ACP-5862-d4, a deuterated active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the deuterated form of ACP-5862, the major active metabolite of Acalabrutinib.[1][2] Like many kinase inhibitors, it is a lipophilic molecule with poor aqueous solubility. This can pose challenges for in vitro and in vivo studies, potentially leading to inaccurate experimental results and poor bioavailability. As a weakly basic compound, its solubility is also pH-dependent.[3]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: For preparing high-concentration stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are recommended. The parent compound, Acalabrutinib, is soluble at approximately 25 mg/mL in DMSO and 15 mg/mL in ethanol.[4] It is advisable to use anhydrous DMSO as moisture can affect the solubility and stability of the compound.

Q3: How can I prepare a working solution of this compound in an aqueous buffer for in vitro assays?

A3: To prepare a working solution in an aqueous buffer (e.g., PBS), it is recommended to first dissolve this compound in DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted in your aqueous experimental buffer to the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this issue.

Q5: How does pH affect the solubility of this compound?

A5: this compound, similar to its parent compound Acalabrutinib, is a weakly basic molecule. Therefore, its solubility is expected to be higher in acidic conditions (lower pH) and lower in neutral to basic conditions (higher pH). For instance, Acalabrutinib has been shown to have higher solubility in acidic media.[3] This is an important consideration when preparing formulations and designing experiments.

Quantitative Solubility Data

The following table summarizes the available solubility data for the parent compound, Acalabrutinib, which is expected to have a very similar solubility profile to this compound.

Solvent/SystemApproximate Solubility (Acalabrutinib)
Dimethyl Sulfoxide (DMSO)~ 25 mg/mL
Ethanol~ 15 mg/mL
Dimethylformamide (DMF)~ 25 mg/mL
1:1 DMSO:PBS (pH 7.2)~ 0.5 mg/mL
WaterSparingly soluble

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides a systematic approach to troubleshoot precipitation issues when preparing aqueous solutions of this compound.

G start Precipitation Observed check_dmso Is the final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Decrease final DMSO concentration by further diluting the stock solution. check_dmso->reduce_dmso Yes check_conc Is the final compound concentration too high? check_dmso->check_conc No reduce_dmso->check_conc lower_conc Lower the final working concentration of this compound. check_conc->lower_conc Yes warm_solution Try gentle warming (e.g., 37°C water bath) during dilution. check_conc->warm_solution No lower_conc->warm_solution check_ph Is the aqueous buffer pH > 7? warm_solution->check_ph lower_ph Consider using a slightly acidic buffer (pH 6.0-6.5), if compatible with your assay. check_ph->lower_ph Yes use_surfactant Add a small amount of a biocompatible surfactant (e.g., Tween® 80) to the aqueous buffer. check_ph->use_surfactant No lower_ph->use_surfactant success Precipitation Resolved use_surfactant->success fail Issue Persists: Consider alternative formulation strategies. use_surfactant->fail

Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 485.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.855 mg of the compound.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A brief sonication in a water bath may aid in dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Formulation for In Vivo (Animal) Studies

This protocol is adapted from a common formulation used for poorly soluble kinase inhibitors for oral gavage.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80

  • Sterile saline (0.9% NaCl) or sterile water

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is clear.

  • Add 50 µL of Tween® 80 to the mixture and mix until the solution is clear.

  • Add 450 µL of sterile saline or water to bring the total volume to 1 mL.

  • Vortex the final formulation thoroughly before administration to ensure homogeneity.

  • This formulation should be prepared fresh before each use.

G cluster_stock Stock Solution Preparation cluster_working Working Solution for In Vivo Studies weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw DMSO Stock aliquot->thaw For each experiment add_peg Add to PEG300 thaw->add_peg add_tween Add Tween® 80 add_peg->add_tween add_saline Add Saline/Water add_tween->add_saline vortex Vortex and Use Immediately add_saline->vortex

Experimental workflow for preparing this compound solutions.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

This compound is an inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Understanding this pathway is essential for interpreting experimental results.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC Transcription_Factors NF-κB, NFAT, AP-1 Ca_PKC->Transcription_Factors Cell_Response B-Cell Proliferation, Survival, and Activation Transcription_Factors->Cell_Response ACP5862d4 This compound ACP5862d4->BTK Inhibition

Simplified BTK signaling pathway and the inhibitory action of this compound.

References

calibration curve optimization for ACP-5862 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of calibration curves in the quantification of ACP-5862, the active metabolite of acalabrutinib, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the typical linear range for ACP-5862 quantification in human plasma?

A1: Based on published methods, a typical linear range for the quantification of ACP-5862 in human plasma using LC-MS/MS is 5.0 ng/mL to 5000 ng/mL.[1] However, the optimal range for your specific assay will depend on the sensitivity of your instrument and the expected concentrations in your study samples.

Q2: What are the recommended precursor and product ions for monitoring ACP-5862 by tandem mass spectrometry?

A2: The recommended multiple reaction monitoring (MRM) transition for ACP-5862 is m/z 482.1 → 388.1.[2] It is crucial to optimize cone voltage and collision energy on your specific mass spectrometer to achieve the best signal intensity and specificity.

Q3: What type of internal standard (IS) is recommended for ACP-5862 quantification?

A3: A stable isotope-labeled (SIL) internal standard, such as a deuterated analog of ACP-5862, is highly recommended.[3][4][5] SIL internal standards have nearly identical chemical and physical properties to the analyte, which helps to compensate for variability in sample preparation, matrix effects, and instrument response. If a SIL IS is not available, a structural analog can be used, but it must be demonstrated to track the analyte's behavior closely.

Q4: What are common causes of non-linearity in the calibration curve for ACP-5862?

A4: Non-linearity in LC-MS/MS calibration curves can arise from several factors, including:

  • Matrix effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of ACP-5862, leading to a non-linear response.

  • Detector saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateau of the signal.

  • Inappropriate weighting factor: Using a simple linear regression (1/x) may not be appropriate if the data exhibits heteroscedasticity (non-uniform variance). In such cases, a weighted linear regression (e.g., 1/x²) may provide a better fit.

  • Issues with standard preparation: Errors in serial dilutions of your calibration standards can lead to inaccuracies and apparent non-linearity.

Q5: How can I assess and mitigate matrix effects for ACP-5862 analysis?

A5: Matrix effects can be assessed by comparing the peak area of ACP-5862 in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area in a neat solution at the same concentration. To mitigate matrix effects, you can:

  • Improve sample preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Optimize chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate ACP-5862 from co-eluting matrix components.

  • Use a reliable internal standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Troubleshooting Guides

Issue 1: Poor Correlation Coefficient (r² < 0.99) for the Calibration Curve

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inaccurate Standard Preparation Prepare fresh calibration standards, paying close attention to pipetting accuracy and serial dilutions. Use calibrated pipettes and high-purity solvents.
Inconsistent Internal Standard Addition Ensure the internal standard is added precisely and consistently to all calibrators and samples. Verify the concentration and purity of the IS stock solution.
Suboptimal Integration Manually review the peak integration for each calibrator point to ensure consistency. Adjust integration parameters if necessary.
Matrix Effects Evaluate matrix effects using a post-extraction spike experiment. If significant effects are observed, optimize sample cleanup and/or chromatography.
Instrument Instability Check for fluctuations in instrument performance by injecting a mid-level quality control (QC) sample multiple times throughout the analytical run.
Issue 2: High Percent Relative Error (%RE) for Lower Limit of Quantification (LLOQ) and Low Concentration Calibrators

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Insufficient Sensitivity Optimize MS parameters (e.g., cone voltage, collision energy, source temperature) to improve signal intensity for ACP-5862.
Carryover Inject a blank sample after the highest concentration calibrator to check for carryover. If present, optimize the autosampler wash method and/or the chromatographic gradient.
Inappropriate Regression Weighting The variance at lower concentrations is often different from higher concentrations. Try applying a weighted linear regression, such as 1/x or 1/x², to the calibration curve.
Adsorption of Analyte ACP-5862 may adsorb to plasticware or the LC system at low concentrations. Consider using silanized glassware or adding a small amount of an organic solvent to the sample matrix.
Issue 3: Non-Linearity at High Concentrations (Curve Plateauing)

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Detector Saturation Dilute the high concentration calibrators and re-inject. If linearity is restored, this indicates detector saturation. The upper limit of quantification (ULOQ) should be adjusted accordingly.
Ion Suppression at High Concentrations High concentrations of the analyte itself can sometimes cause ion suppression. Dilute the upper-end calibrators to see if the response becomes more linear.
Inappropriate Internal Standard Concentration If the internal standard concentration is too low, its signal may be suppressed by high concentrations of the analyte. Ensure the IS concentration is appropriate for the entire calibration range.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards in Human Plasma
  • Prepare a Stock Solution of ACP-5862: Accurately weigh and dissolve ACP-5862 in a suitable solvent (e.g., DMSO) to prepare a 1 mg/mL primary stock solution.

  • Prepare Intermediate Stock Solutions: Perform serial dilutions of the primary stock solution in 50:50 acetonitrile:water to create a series of intermediate stock solutions.

  • Spike into Plasma: Spike the intermediate stock solutions into blank human plasma to prepare calibration standards at the desired concentrations (e.g., 5, 10, 50, 100, 500, 1000, 2500, and 5000 ng/mL).

  • Internal Standard Addition: Add a fixed concentration of the internal standard (e.g., deuterated ACP-5862) to each calibration standard.

  • Sample Extraction: Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of the plasma standard. Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of ACP-5862
  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of ACP-5862 from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) positive.

  • MRM Transition: m/z 482.1 → 388.1 for ACP-5862.

Data Presentation

Table 1: Example Calibration Curve Data for ACP-5862

Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS RatioCalculated Conc. (ng/mL)%RE
5.01,23456,7890.02175.24.0
10.02,45657,1230.04309.8-2.0
50.012,34556,9870.216649.5-1.0
100.024,67857,0120.4329101.21.2
500.0123,45656,8902.1699502.30.5
1000.0245,67857,1004.3026995.4-0.5
2500.0612,34556,95010.75232488.9-0.4
5000.01,234,56757,05021.64015015.10.3

Regression Equation: y = 0.0043x + 0.0005 Weighting: 1/x² Correlation Coefficient (r²): 0.9992

Visualizations

Troubleshooting_Workflow start Start: Poor Calibration Curve Performance check_standards Verify Standard Preparation start->check_standards check_is Check Internal Standard Addition check_standards->check_is Standards OK reprepare_standards Reprepare Standards check_standards->reprepare_standards Error Found check_is->start Error Found review_integration Review Peak Integration check_is->review_integration IS OK review_integration->start Error Found assess_matrix Assess Matrix Effects review_integration->assess_matrix Integration OK optimize_cleanup Optimize Sample Cleanup / Chromatography assess_matrix->optimize_cleanup Significant Effect curve_ok Calibration Curve Acceptable assess_matrix->curve_ok No Significant Effect reprepare_standards->start optimize_cleanup->start

Caption: Troubleshooting workflow for poor calibration curve performance.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Hydrolyzes PIP2 downstream Downstream Signaling (Proliferation, Survival) DAG_IP3->downstream ACP5862 ACP-5862 ACP5862->BTK Inhibits

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of ACP-5862.

References

impact of deuterium labeling on ACP-5862-d4 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the deuterated compound ACP-5862-d4, particularly in comparison to its non-deuterated counterpart, ACP-5862.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind deuterium labeling of ACP-5862?

A1: Deuterium labeling is a strategic approach in medicinal chemistry to enhance a drug's metabolic stability.[1] By selectively replacing hydrogen atoms with their heavier, stable isotope deuterium, the chemical bonds (specifically C-D bonds) become stronger than the corresponding C-H bonds.[2][] This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of these bonds, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[1][] For ACP-5862, which is metabolized by cytochrome P450 enzymes, this can lead to a longer half-life and increased overall exposure.

Q2: How does deuterium labeling affect the pharmacological activity of ACP-5862?

A2: Generally, the isosteric replacement of hydrogen with deuterium is not expected to alter the pharmacological profile of a drug, as the size and shape of the molecule remain virtually unchanged. The primary goal is to improve the pharmacokinetic properties without affecting the pharmacodynamic activity. Therefore, this compound is expected to retain the same inhibitory potency against its target, Bruton's tyrosine kinase (BTK), as ACP-5862.

Q3: What are the main degradation pathways for deuterated compounds like this compound?

A3: Besides enzymatic metabolism, a primary concern for deuterated compounds is hydrogen-deuterium (H-D) exchange. This can occur if the deuterium atoms are in positions susceptible to exchange with protons from the environment, such as from protic solvents (e.g., water, methanol) or under acidic or basic conditions. It is crucial to handle and store the compound under anhydrous conditions to maintain its isotopic purity. Other potential degradation pathways include oxidation and photolysis, which are general concerns for many pharmaceutical compounds.

Q4: Can I use standard analytical methods to quantify this compound?

A4: Yes, standard analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are well-suited for the quantification of deuterated compounds. In fact, the mass difference between this compound and any residual non-deuterated ACP-5862 allows for their distinct detection and quantification. This is also the principle behind using deuterated compounds as internal standards in bioanalytical assays.

Troubleshooting Guides

This section addresses specific issues that you might encounter during your experiments with this compound.

Issue 1: Inconsistent results in metabolic stability assays.

  • Possible Cause: Variable isotopic purity of your this compound sample.

    • Solution: Ensure the isotopic purity of each batch of this compound is consistently high (ideally >98%) and verified by methods like NMR or mass spectrometry. Inconsistencies in deuteration levels can lead to variations in metabolic rates.

  • Possible Cause: "Metabolic switching" in an in vitro system.

    • Solution: Deuteration at a primary metabolic site can sometimes shift the metabolism to a secondary site on the molecule. Analyze your assay samples for unexpected metabolites to investigate if metabolic switching is occurring.

  • Possible Cause: Contamination of reagents.

    • Solution: Ensure that all buffers, media, and solvents are of high purity and are properly prepared. Contaminants can inhibit or induce metabolic enzymes, leading to variable results.

Issue 2: Loss of deuterium label observed in mass spectrometry analysis.

  • Possible Cause: Hydrogen-Deuterium (H-D) exchange with protic solvents or atmospheric moisture.

    • Solution: Store the solid compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen). Prepare solutions using anhydrous, aprotic, or deuterated solvents. Avoid prolonged exposure to protic solvents like water or methanol.

  • Possible Cause: Inappropriate pH of the solution.

    • Solution: Deuterium atoms at certain positions can be more labile under acidic or basic conditions. Maintain the pH of your solutions within a neutral and stable range, unless the experimental protocol requires otherwise.

Issue 3: Low signal intensity in ¹H NMR for deuterated compounds.

  • Possible Cause: For highly deuterated compounds, the number of protons is significantly reduced, leading to low signal intensity in ¹H NMR.

    • Solution: Increase the sample concentration if possible. Alternatively, deuterium NMR (²H NMR) can be used for structure verification, although it is a less sensitive technique.

Data Presentation

The following tables summarize hypothetical comparative stability data between ACP-5862 and this compound based on typical outcomes of deuteration.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
ACP-586225.826.9
This compound77.48.9

Table 2: Stability in Human Plasma at 37°C

CompoundPercent Remaining after 4 hours
ACP-586298.5%
This compound99.1%

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is designed to determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of ACP-5862 and this compound.

Materials:

  • ACP-5862 and this compound (1 mM stock solutions in DMSO)

  • Pooled human liver microsomes (HLM)

  • 100 mM Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Positive control compound (e.g., Verapamil)

  • Ice-cold acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator with shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the human liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL. Prepare working solutions of the test compounds (ACP-5862 and this compound) and the positive control to a final concentration of 1 µM in the incubation mixture.

  • Pre-incubation: Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C for 10 minutes.

  • Initiation of Reaction: In a 96-well plate, add the test compound to the pre-warmed microsomal suspension. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration) .

Mandatory Visualization

G cluster_acp5862 ACP-5862 Metabolism cluster_acp5862d4 This compound Metabolism cluster_effect Kinetic Isotope Effect cluster_outcome Pharmacokinetic Outcome ACP5862 ACP-5862 (C-H) Metabolites_H Oxidized Metabolites ACP5862->Metabolites_H CYP3A4 (Faster Metabolism) KIE Deuterium Kinetic Isotope Effect (KIE) ACP5862->KIE Stronger C-D bond vs. C-H bond ACP5862d4 This compound (C-D) Metabolites_D Oxidized Metabolites ACP5862d4->Metabolites_D CYP3A4 (Slower Metabolism) ACP5862d4->KIE Outcome Increased Metabolic Stability Longer Half-Life (t½) Reduced Clearance KIE->Outcome

Caption: Impact of Deuterium Labeling on ACP-5862 Metabolism.

G cluster_timepoints Incubation and Sampling start Start: Prepare Microsome/Compound Mix pre_warm Pre-warm to 37°C start->pre_warm initiate Initiate Reaction with NADPH pre_warm->initiate t0 Time = 0 min Quench Sample initiate->t0 t_n Time = 5, 15, 30, 60 min Quench Samples t0->t_n process Centrifuge and Collect Supernatant t_n->process analyze LC-MS/MS Analysis process->analyze calculate Calculate % Remaining, t½, CLint analyze->calculate end End: Compare Stability Data calculate->end

Caption: Workflow for In Vitro Metabolic Stability Assay.

G start Inconsistent Stability Results? cause1 Check Isotopic Purity start->cause1 Yes cause2 Investigate Metabolic Switching start->cause2 Yes cause3 Verify Reagent Quality start->cause3 Yes solution1 Verify each batch by NMR/MS Ensure >98% purity cause1->solution1 solution2 Analyze for unexpected metabolites cause2->solution2 solution3 Use high-purity reagents Prepare fresh solutions cause3->solution3

Caption: Troubleshooting Inconsistent Stability Assay Results.

References

best practices for storage and handling of ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of ACP-5862-d4. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A: Proper storage is crucial to maintain the isotopic and chemical purity of deuterated standards like this compound. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2][3] For short-term storage, refrigeration at 2-8°C is generally sufficient.[1] Always allow the container to equilibrate to room temperature before opening to prevent condensation.[1]

Q2: How should I store solutions of this compound?

A: Stock solutions of this compound should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year). Use amber vials or wrap containers in foil to protect from light, as some compounds can be sensitive to UV radiation. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.

Q3: What is hydrogen-deuterium (H-D) exchange and how can I prevent it with this compound?

A: H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from the environment, typically from water. This can compromise the isotopic purity of your standard. To prevent this, handle solid this compound and its solutions under a dry, inert atmosphere like nitrogen or argon. Use anhydrous, high-purity solvents for preparing solutions and ensure all glassware is thoroughly dried.

Q4: What are the optimal purity requirements for this compound when used as an internal standard?

A: For reliable quantitative analysis using LC-MS/MS, deuterated internal standards should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

High purity ensures that the internal standard behaves predictably and does not introduce interferences.

Storage and Handling Best Practices

ParameterRecommendationRationale
Temperature (Solid) Long-term: -20°C or -80°C. Short-term: 2-8°C.Minimizes chemical degradation.
Temperature (Solution) Long-term: -80°C. Short-term: -20°C.Preserves stability in solution.
Light Exposure Store in amber vials or protect from light.Prevents photolytic degradation.
Atmosphere Handle under a dry, inert atmosphere (e.g., nitrogen, argon).Prevents hygroscopicity and H-D exchange.
Container Use tightly sealed containers; single-use ampoules or aliquots are ideal.Minimizes contamination and exposure to moisture.
Handling Allow container to reach room temperature before opening. Use thoroughly dried glassware.Prevents condensation and water contamination.

Experimental Protocols

Preparation of this compound Stock Solution for LC-MS/MS

This protocol outlines the steps for preparing a stock solution of this compound to be used as an internal standard.

  • Acclimatization: Remove the sealed container of solid this compound from the freezer and allow it to warm to room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of dry nitrogen or argon.

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed solid in a high-purity, anhydrous solvent (e.g., DMSO, methanol, or acetonitrile) in a Class A volumetric flask to ensure accuracy. Sonicate briefly if necessary to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use amber vials and store at -80°C.

Troubleshooting Guides

Issue 1: Poor peak shape (fronting, tailing, or splitting) in LC-MS/MS analysis.

  • Possible Cause: Column issues such as contamination or a void.

  • Troubleshooting:

    • Flush the column with a strong solvent.

    • If the problem persists, replace the column.

  • Possible Cause: The injection solvent is stronger than the mobile phase.

  • Troubleshooting:

    • Prepare the final sample dilution in a solvent that is of equal or lesser strength than the initial mobile phase.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

  • Troubleshooting:

    • Adjust the mobile phase pH or ionic strength.

Issue 2: Chromatographic separation of this compound from the non-deuterated analyte.

  • Possible Cause: The "deuterium isotope effect" can sometimes lead to slight differences in retention time, with the deuterated compound often eluting slightly earlier.

  • Troubleshooting:

    • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.

    • Evaluate Different Columns: The degree of separation can be column-dependent. Testing a column with a different stationary phase chemistry may be beneficial.

Issue 3: Inconsistent internal standard signal.

  • Possible Cause: Sample preparation inconsistencies.

  • Troubleshooting:

    • Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the beginning of the sample preparation process.

  • Possible Cause: Ion suppression or enhancement due to matrix effects.

  • Troubleshooting:

    • Improve sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction).

    • Dilute the sample to reduce the concentration of interfering matrix components.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Analysis acclimatize Acclimatize Solid This compound weigh Weigh Solid acclimatize->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot spike Spike Sample with IS (this compound) aliquot->spike Use as Internal Standard (IS) extract Sample Extraction spike->extract inject Inject into LC-MS/MS extract->inject analyze Data Analysis inject->analyze

Caption: Experimental workflow for using this compound as an internal standard.

btk_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Signaling Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation ACP5862d4 This compound ACP5862d4->BTK Inhibits

Caption: Simplified BTK signaling pathway showing inhibition by ACP-5862.

References

Validation & Comparative

A Head-to-Head Comparison: ACP-5862-d4 Versus Other Internal Standards for Acalabrutinib Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a detailed comparison of ACP-5862-d4, a stable isotope-labeled (SIL) internal standard, with other compounds used in acalabrutinib analysis, supported by experimental data from published literature.

The Gold Standard: Stable Isotope-Labeled Internal Standards

For quantitative mass spectrometry-based bioanalysis, the ideal internal standard is a stable isotope-labeled version of the analyte.[1][2][3] SIL internal standards co-elute with the analyte and exhibit identical ionization and fragmentation behavior, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[1][3] this compound, a deuterated analog of acalabrutinib, is designed to be this ideal internal standard.

One study explicitly utilized deuterated analogs of both acalabrutinib and its active metabolite for their simultaneous estimation in human plasma. This approach is considered the gold standard as it ensures the highest possible accuracy and precision in bioanalytical methods.

Comparative Performance Data

The following tables summarize the performance of analytical methods for acalabrutinib using a stable isotope-labeled internal standard (Acalabrutinib-D4) and a structurally unrelated internal standard (Ponatinib).

Table 1: Method Validation Parameters with Acalabrutinib-D4 as Internal Standard in Human Plasma
ParameterAcalabrutinibAcalabrutinib Metabolite (ACBM)Reference
Linearity Range5.000 - 1600 ng/mL5.000 - 1600 ng/mL
Correlation Coefficient (r²)> 0.99> 0.99
Intra-day Precision (%CV)
LLOQ QC4.464.42
LQC2.542.27
MQC-11.431.43
MQC-21.831.81
HQC1.951.89
Intra-day Accuracy (%)
LLOQ QC90.9293.89
LQC98.2499.12
MQC-1100.21100.76
MQC-2101.12100.54
HQC99.8799.98
Inter-day Precision (%CV)
LLOQ QC6.394.68
LQC2.872.54
MQC-11.591.77
MQC-22.112.03
HQC2.242.15
Inter-day Accuracy (%)
LLOQ QC92.9594.91
LQC99.87100.17
MQC-1101.12100.08
MQC-2100.9899.87
HQC100.1299.92
Recovery (%)
LQC92.75100.43
MQC-282.5092.52
HQC83.3195.54
Internal Standard Recovery (%)93.55 (IS-1)105.63 (IS-2)
Table 2: Method Validation Parameters with Ponatinib as Internal Standard in Human Liver Microsomes
ParameterAcalabrutinibReference
Linearity Range1 - 3000 ng/mL
Intra-day Precision (%CV) 2.98 - 9.87
Intra-day Accuracy (%) -2.87 to 4.11
Inter-day Precision (%CV) 3.54 - 11.23
Inter-day Accuracy (%) -1.00 to 8.36
Recovery (%) 87.23 - 94.32

Experimental Protocols

Protocol 1: Acalabrutinib Analysis in Human Plasma using Acalabrutinib-D4 as Internal Standard

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add the internal standard solution (acalabrutinib-D4).

  • Perform liquid-liquid extraction using methyl tertiary butyl ether (TBME).

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

Liquid Chromatography (LC):

  • Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate in 0.1% formic acid buffer (65:35, v/v)

  • Flow Rate: 1 mL/min

  • Injection Volume: 15 µL

Mass Spectrometry (MS/MS):

  • Instrument: AB SCIEX API-4500

  • Ionization Mode: Positive Ion Mode

  • MRM Transitions:

    • Acalabrutinib: m/z 466.1 → 372.1

    • Acalabrutinib-D4 (IS-1): m/z 470.1 → 376.1

    • Acalabrutinib Metabolite (ACBM): m/z 482.1 → 388.1

    • ACBM-D4 (IS-2): m/z 486.1 → 388.1

Protocol 2: Acalabrutinib Analysis in Human Liver Microsomes using Ponatinib as Internal Standard

Sample Preparation:

  • To the incubation mixture containing human liver microsomes, add ice-cold acetonitrile containing the internal standard (ponatinib) to terminate the reaction and precipitate proteins.

  • Centrifuge the samples.

  • Inject the supernatant for analysis.

Ultra-Performance Liquid Chromatography (UPLC):

  • Mobile Phase: Isocratic mobile phase (details not specified in the abstract)

  • Flow Rate: 0.3 mL/min

Mass Spectrometry (MS/MS):

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizing the Methodologies

experimental_workflow cluster_plasma Protocol 1: Human Plasma Analysis cluster_microsomes Protocol 2: Human Liver Microsome Analysis plasma_sample Human Plasma Sample add_is1 Add Acalabrutinib-D4 (IS) plasma_sample->add_is1 lle Liquid-Liquid Extraction (TBME) add_is1->lle evap_recon Evaporate & Reconstitute lle->evap_recon lcms1 LC-MS/MS Analysis evap_recon->lcms1 microsome_sample HLM Incubation Mixture add_is2 Add Ponatinib (IS) in ACN microsome_sample->add_is2 protein_precip Protein Precipitation add_is2->protein_precip centrifuge Centrifugation protein_precip->centrifuge uplcms UPLC-MS/MS Analysis centrifuge->uplcms

Caption: Comparative experimental workflows for acalabrutinib analysis.

signaling_pathway BCR B-cell Antigen Receptor (BCR) & Cytokine Receptors BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., CD86, CD69) BTK->Downstream activates Acalabrutinib Acalabrutinib Acalabrutinib->BTK covalently inhibits Proliferation B-cell Proliferation, Trafficking, Adhesion Downstream->Proliferation leads to

Caption: Acalabrutinib's mechanism of action via BTK inhibition.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the superior choice for the bioanalysis of acalabrutinib. The data presented demonstrates that methods employing Acalabrutinib-D4 in a complex matrix like human plasma achieve excellent precision and accuracy, effectively minimizing variability. While structurally unrelated internal standards like ponatinib can be used, particularly in in vitro settings, they may not fully compensate for matrix effects and extraction inconsistencies inherent in biological samples. For researchers and drug development professionals requiring the highest level of confidence in their quantitative data, this compound is the recommended internal standard for acalabrutinib analysis.

References

A Comparative Guide to the Bioanalysis of Acalabrutinib and its Active Metabolite, ACP-5862, Utilizing ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib and its major active metabolite, ACP-5862. The focus is on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that employs deuterated internal standards, including ACP-5862-d4, to ensure data accuracy and reliability. While direct cross-validation data with an alternative method using this compound is not publicly available, this guide will compare the performance of the LC-MS/MS method against a reported High-Performance Liquid Chromatography (HPLC) with UV detection method for the parent drug, acalabrutinib. This comparison will highlight the superior capabilities of the LC-MS/MS approach for comprehensive pharmacokinetic assessments in drug development.

The Critical Role of Internal Standards in Bioanalysis

In the development of pharmaceutical drugs, accurate measurement of the drug and its metabolites in biological fluids is paramount for understanding its pharmacokinetic profile. Deuterated internal standards are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS applications. These standards are chemically identical to the analyte but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that both behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively corrects for variability in sample processing and matrix effects, leading to highly accurate and precise results.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision in drug development, balancing sensitivity, specificity, and the ability to measure both the parent drug and its active metabolites. Below is a comparison of a validated LC-MS/MS method for the simultaneous quantification of acalabrutinib and ACP-5862 with a reported HPLC-UV method for acalabrutinib alone.

Quantitative Performance Data

The following table summarizes the key performance parameters of the two methods, demonstrating the enhanced capabilities of the LC-MS/MS approach.

ParameterLC-MS/MS Method (Acalabrutinib & ACP-5862)HPLC-UV Method (Acalabrutinib only)
Internal Standard Acalabrutinib-d4 & this compoundNifedipine
Linearity Range 5.0 - 1600.0 ng/mL (r² > 0.99)[1]50 - 3000 ng/mL[2]
Lower Limit of Quantification (LLOQ) 5.0 ng/mL[1]50 ng/mL[2]
Intra-day Precision (%CV) 1.43 - 4.46%[1]< 5%
Inter-day Precision (%CV) 1.59 - 6.39%< 5%
Intra-day Accuracy 90.92 - 101.12%Not Reported
Inter-day Accuracy 92.95 - 101.12%Not Reported
Recovery 82.50 - 100.43%> 90%
Analysis Time 2.50 minutes10 minutes

As the data indicates, the LC-MS/MS method offers a significantly lower limit of quantification and a much faster analysis time. Crucially, it allows for the simultaneous measurement of the active metabolite, ACP-5862, which is essential for a complete understanding of the drug's activity in the body.

Signaling Pathway of Acalabrutinib and ACP-5862

Acalabrutinib and its active metabolite, ACP-5862, are potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells. In certain B-cell malignancies, this pathway is overactive, and by inhibiting BTK, acalabrutinib and ACP-5862 can block the downstream signaling that leads to cancer cell growth.

BTK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PIP2 PIP2 PIP3 PIP3 PLCg2 PLCγ2 BTK->PLCg2 Acalabrutinib Acalabrutinib & ACP-5862 Acalabrutinib->BTK DAG_IP3 DAG & IP3 PLCg2->DAG_IP3 NF_kB NF-κB DAG_IP3->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression

Caption: Simplified BTK signaling pathway inhibited by acalabrutinib and ACP-5862.

Experimental Protocols

A detailed methodology is crucial for the replication and cross-validation of analytical methods.

LC-MS/MS Method for Acalabrutinib and ACP-5862

This protocol is based on the validated method for the simultaneous estimation of acalabrutinib and its active metabolite in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a polypropylene tube, add the plasma sample.

  • Add the internal standard solution (acalabrutinib-d4 and this compound in methanol).

  • Vortex mix for 30 seconds.

  • Add methyl tertiary butyl ether (TBME) as the extraction solvent.

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Shimadzu HPLC

  • Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate in 0.1% formic acid (65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: SCIEX API 4000

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Acalabrutinib: m/z 466.1 → 372.1

    • ACP-5862: m/z 482.1 → 388.1

    • Acalabrutinib-d4 (IS): m/z 470.1 → 376.1

    • This compound (IS): m/z 486.1 → 388.1

Experimental_Workflow Start Start: Human Plasma Sample Add_IS Add Internal Standards (Acalabrutinib-d4 & this compound) Start->Add_IS LLE Liquid-Liquid Extraction (Methyl Tertiary Butyl Ether) Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS_MS Data_Analysis Data Analysis: Peak Area Ratio vs. Concentration LC_MS_MS->Data_Analysis End End: Quantified Concentrations Data_Analysis->End

Caption: Workflow for the bioanalysis of acalabrutinib and ACP-5862 using LC-MS/MS.

Conclusion

The use of a validated LC-MS/MS method with deuterated internal standards, such as this compound, provides a robust, sensitive, and specific approach for the simultaneous quantification of acalabrutinib and its active metabolite, ACP-5862. This methodology is superior to older techniques like HPLC-UV, which lack the sensitivity and specificity required for comprehensive pharmacokinetic studies and cannot typically measure metabolites concurrently. For researchers and professionals in drug development, the adoption of such advanced analytical methods is essential for generating high-quality, reliable data to support regulatory submissions and ensure the safety and efficacy of new therapeutic agents.

References

A Head-to-Head Comparison of Deuterated ACP-5862 Standards for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the selection and application of deuterated internal standards for the quantification of ACP-5862, the major active metabolite of Acalabrutinib.

In the landscape of pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug molecules and their metabolites. This guide provides a detailed comparison of deuterated standards for ACP-5862, the primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. While various deuterated forms of a compound can theoretically be synthesized, the most prominently utilized and commercially available standard for ACP-5862 is Acalabrutinib Metabolite M27 (ACP-5862)-D4. This guide will focus on the performance of this D4 standard in a validated bioanalytical method, offering a benchmark for its application.

The Critical Role of Deuterated Standards in Bioanalysis

Deuterated standards are synthetic versions of an analyte where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification results in a molecule with a higher mass, which is readily distinguishable by mass spectrometry (MS) from the endogenous or administered analyte. However, it behaves almost identically during sample preparation and chromatographic separation. This co-elution and similar ionization efficiency make deuterated standards the gold standard for internal standards in LC-MS/MS assays, as they effectively compensate for variability in extraction recovery, matrix effects, and instrument response.

Performance Comparison: ACP-5862-D4 as an Internal Standard

The performance of a deuterated internal standard is best evaluated through the validation of a bioanalytical method. The following table summarizes the key performance parameters of an LC-MS/MS method for the simultaneous quantification of Acalabrutinib and ACP-5862 in human plasma, utilizing Acalabrutinib-D4 and this compound as internal standards.

Performance ParameterACP-5862 Assay with this compound Internal Standard
Linearity Range 0.5 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-assay Precision (%CV) ≤ 8.8%
Inter-assay Precision (%CV) ≤ 8.2%
Intra-assay Accuracy (%Bias) Within ± 15% of nominal concentration
Inter-assay Accuracy (%Bias) Within ± 15% of nominal concentration
Extraction Recovery Consistent and reproducible across the calibration range
Matrix Effect No significant matrix effect observed

This data is compiled from a validated bioanalytical method for the simultaneous estimation of acalabrutinib and its active metabolite in human plasma.

The data clearly demonstrates that the use of this compound as an internal standard enables a highly sensitive, accurate, and precise quantification of ACP-5862 in a complex biological matrix like human plasma. The wide linearity range and low LLOQ are crucial for capturing the full pharmacokinetic profile of the metabolite.

Experimental Protocol: Quantification of ACP-5862 in Human Plasma using LC-MS/MS

The following is a detailed methodology for a validated bioanalytical assay for the simultaneous determination of Acalabrutinib and ACP-5862 in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a pre-labeled tube, add 25 µL of the internal standard working solution (containing Acalabrutinib-D4 and this compound).

  • Vortex for 30 seconds.

  • Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • ACP-5862: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized, typically +4 Da from the analyte).

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of Acalabrutinib and the experimental workflow for bioanalysis.

Acalabrutinib Acalabrutinib CYP3A4 CYP3A4 Enzyme Acalabrutinib->CYP3A4 Metabolism BTK Bruton's Tyrosine Kinase (BTK) Acalabrutinib->BTK Covalent Binding ACP5862 ACP-5862 (Active Metabolite) ACP5862->BTK Covalent Binding CYP3A4->ACP5862 Inhibition Inhibition of BTK Signaling BTK->Inhibition

Caption: Metabolic activation of Acalabrutinib to ACP-5862 and their shared mechanism of action.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc ms Mass Spectrometry Detection (MRM) hplc->ms data_analysis Data Analysis (Concentration Calculation) ms->data_analysis

Caption: Experimental workflow for the quantification of ACP-5862 in plasma using a deuterated standard.

Inter-Laboratory Validation of ACP-5862 Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of ACP-5862, the major active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib. The objective is to offer a resource for laboratories to assess and select appropriate methodologies for their research and development needs. This document summarizes quantitative data from various studies, details experimental protocols, and visualizes key biological and experimental pathways.

Comparison of Validated Quantification Methods for ACP-5862

The quantification of ACP-5862 in biological matrices is predominantly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. While Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed for the parent drug, acalabrutinib, specific inter-laboratory validated methods for its metabolite ACP-5862 using this technique are less commonly reported in the public domain. Below is a comparison of performance characteristics from two distinct validated LC-MS/MS methods.

ParameterMethod 1 (LC-MS/MS)Method 2 (UPLC-MS/MS)
Linearity Range 5.000–1600 ng/mL[1][2]0.5–30 ng/mL[3]
Lower Limit of Quantification (LLOQ) 5.000 ng/mL[1][2]0.5 ng/mL
Intra-day Accuracy (%) 93.89 to 100.76%-4.3% to 14.6% (bias)
Inter-day Accuracy (%) 94.91 to 100.17%-4.3% to 14.6% (bias)
Intra-day Precision (%CV) 1.43 to 4.42%≤9.0%
Inter-day Precision (%CV) 1.77 to 4.68%≤9.0%
Recovery Not explicitly stated> 81.0%
Internal Standard Acalabrutinib-D4 & M27 metabolite acalabrutinib-D4Bosutinib

Experimental Protocols

Method 1: LC-MS/MS for Simultaneous Estimation of Acalabrutinib and ACP-5862

This method provides a robust procedure for the simultaneous quantification of both acalabrutinib and its active metabolite, ACP-5862, in human plasma.

  • Sample Preparation: Liquid-liquid extraction is employed using methyl tertiary butyl ether (TBME) to isolate the analytes and their deuterated internal standards from human plasma.

  • Chromatography:

    • Column: Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 μm)

    • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate in 0.1% formic acid buffer (65:35, v/v)

    • Flow Rate: 1 mL/min

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to detect the transitions for ACP-5862 (m/z 482.1–388.1) and its deuterated internal standard (m/z 486.1–388.1).

  • Validation: The method was validated according to USFDA guidelines, demonstrating good linearity, accuracy, and precision.

Method 2: UPLC-MS/MS for Simultaneous Quantification in Beagle Dog Plasma

This Ultra-Performance Liquid Chromatography (UPLC) method allows for the simultaneous measurement of acalabrutinib, ibrutinib, and their respective metabolites, including ACP-5862.

  • Sample Preparation: A simple protein precipitation with acetonitrile is performed.

  • Chromatography:

    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)

    • Instrumentation: Xevo TQ-S triple quadrupole tandem mass spectrometer.

  • Mass Spectrometry:

    • Ionization: Positive ion mode.

  • Validation: The assay demonstrated excellent linearity and a low LLOQ of 0.5 ng/mL for all compounds, with high accuracy and precision.

Visualized Pathways and Workflows

Acalabrutinib Metabolism to ACP-5862

Acalabrutinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of its major active metabolite, ACP-5862. This metabolic activation is a critical consideration in drug-drug interaction studies.

Acalabrutinib Acalabrutinib ACP_5862 ACP-5862 (Active Metabolite) Acalabrutinib->ACP_5862 Oxidation CYP3A4 CYP3A4 CYP3A4->Acalabrutinib

Metabolic conversion of Acalabrutinib to ACP-5862 by CYP3A4.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition

Both acalabrutinib and ACP-5862 are potent and selective covalent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, and survival. By irreversibly binding to a cysteine residue (Cys481) in the BTK active site, they suppress its enzymatic activity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, Adhesion Downstream->Proliferation Inhibitor Acalabrutinib & ACP-5862 Inhibitor->BTK Covalent Inhibition (Cys481)

Inhibition of the BTK signaling pathway by Acalabrutinib and ACP-5862.

General Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of ACP-5862 in a biological matrix using LC-MS/MS. This process ensures the accurate and precise measurement of the analyte.

start Start sample_prep Sample Preparation (e.g., Protein Precipitation or LLE) start->sample_prep lc_separation LC Separation (e.g., UPLC/HPLC) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification against Calibration Curve) ms_detection->data_analysis end End data_analysis->end

A generalized workflow for the quantification of ACP-5862 via LC-MS/MS.

References

A Comparative Analysis of the Metabolic Stability of Acalabrutinib and its Active Metabolite, ACP-5862

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of the second-generation Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib, and its major active metabolite, ACP-5862. The information presented herein is supported by experimental data to aid in understanding the pharmacokinetic profiles of these compounds.

Executive Summary

Acalabrutinib is a potent and selective BTK inhibitor used in the treatment of B-cell malignancies.[1][2][3] It is extensively metabolized in the body, with ACP-5862 being its primary and pharmacologically active metabolite.[4] Both acalabrutinib and ACP-5862 are irreversible inhibitors of BTK, covalently binding to a cysteine residue in the enzyme's active site. This guide delves into the comparative metabolic stability of these two compounds, a critical factor influencing their in vivo half-life, exposure, and overall clinical efficacy.

Quantitative Data on Metabolic Stability

The following table summarizes the available in vitro metabolic stability data for acalabrutinib and ACP-5862 from studies using human liver microsomes. It is important to note that the data for each compound were generated in separate studies, and direct head-to-head comparative experimental data is not currently available in the public domain.

ParameterAcalabrutinibACP-5862Reference
In Vitro Half-life (t1/2) 20.45 minNot Reported
Intrinsic Clearance (Clint) 39.65 mL/min/kg23.6 µL/min/mg

Note on Intrinsic Clearance Units: To provide a more direct comparison, the intrinsic clearance of ACP-5862 can be approximated in mL/min/kg. Assuming a standard human liver microsomal protein concentration of 1 mg/mL and a liver weight of 25.7 g/kg body weight, the intrinsic clearance of ACP-5862 is roughly estimated to be lower than that of acalabrutinib, suggesting greater metabolic stability. However, this is an estimation and should be interpreted with caution.

Experimental Protocols

The data presented above were generated using in vitro metabolic stability assays with human liver microsomes. These assays are standard procedures in drug discovery to assess the susceptibility of a compound to metabolism by hepatic enzymes, primarily cytochrome P450s (CYPs).

Human Liver Microsome Stability Assay Protocol

This protocol outlines a typical procedure for determining the metabolic stability of a test compound using human liver microsomes.

1. Reagents and Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound (acalabrutinib or ACP-5862)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation: A master mix is prepared containing phosphate buffer, MgCl₂, and human liver microsomes. The test compound is added to this mix at a final concentration typically around 1 µM.

  • Pre-incubation: The plate containing the master mix and test compound is pre-incubated at 37°C for a short period to allow temperature equilibration.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time-course Incubation: The plate is incubated at 37°C with shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: At each time point, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: The plate is centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine its concentration.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k.

  • The intrinsic clearance (Clᵢₙₜ) is calculated based on the rate of disappearance of the compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCy2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition ACP5862 ACP-5862 ACP5862->BTK

Caption: B-Cell Receptor signaling pathway and the inhibitory action of acalabrutinib and ACP-5862 on BTK.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Human Liver Microsomes - Test Compound - NADPH System - Buffer MasterMix Create Master Mix Reagents->MasterMix PreIncubate Pre-incubate at 37°C MasterMix->PreIncubate Initiate Initiate Reaction (add NADPH) PreIncubate->Initiate TimeCourse Time-course Incubation (0, 5, 15, 30, 45, 60 min) Initiate->TimeCourse Terminate Terminate Reaction (add Acetonitrile + IS) TimeCourse->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Data Data Analysis: - Calculate % Remaining - Determine t1/2 and Clint Analyze->Data

Caption: Experimental workflow for a human liver microsome metabolic stability assay.

Discussion

The available data suggest that both acalabrutinib and its active metabolite, ACP-5862, are subject to metabolism by hepatic enzymes. Acalabrutinib is primarily metabolized by CYP3A4 to form ACP-5862. The in vitro intrinsic clearance value for acalabrutinib indicates that it is a moderately cleared compound. While a direct comparison is challenging due to the differing units and experimental settings, the intrinsic clearance of ACP-5862 appears to be lower than that of its parent drug, acalabrutinib. This suggests that ACP-5862 may have a greater metabolic stability and consequently a longer in vivo half-life. This is consistent with pharmacokinetic data showing that ACP-5862 has a longer half-life (approximately 6.9 hours) compared to acalabrutinib (approximately 1 hour) and that its exposure (AUC) is two- to three-fold higher than that of acalabrutinib in humans.

The higher metabolic stability of ACP-5862, coupled with its potent BTK inhibitory activity (approximately 50% less potent than acalabrutinib), indicates that it significantly contributes to the overall clinical efficacy and safety profile of acalabrutinib. Understanding the metabolic profiles of both the parent drug and its major active metabolites is therefore crucial for a comprehensive assessment of a drug's pharmacokinetic and pharmacodynamic properties.

Conclusion

References

A Comparative Guide to the Bioanalytical Validation of ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of acalabrutinib and its active metabolite, ACP-5862, with a focus on the validation of the deuterated internal standard, ACP-5862-d4. The information is intended for researchers, scientists, and drug development professionals involved in regulated bioanalysis.

Introduction to ACP-5862 and the Role of Deuterated Internal Standards

Acalabrutinib is a second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies. It is metabolized in the body to an active metabolite, ACP-5862 (also known as M27), which also contributes to the drug's therapeutic effect.[1] Consequently, regulatory bodies often require the simultaneous quantification of both acalabrutinib and ACP-5862 in biological matrices to accurately characterize the drug's pharmacokinetics.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A deuterated internal standard, such as this compound, is chemically identical to the analyte but has a higher mass due to the presence of deuterium atoms. This allows it to be distinguished from the analyte by the mass spectrometer while co-eluting chromatographically. The use of a SIL-IS is crucial for correcting for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical method.

This guide compares a validated LC-MS/MS method utilizing a deuterated internal standard for ACP-5862 with an alternative high-performance liquid chromatography (HPLC) method that employs a non-isotopic internal standard.

Method Comparison

Method 1: LC-MS/MS with Deuterated Internal Standard (this compound)

This method, as described by Valluri et al., involves the simultaneous quantification of acalabrutinib and its active metabolite, ACP-5862, in human plasma using LC-MS/MS with deuterated internal standards for both analytes.[1]

Experimental Protocol:

  • Sample Preparation: Liquid-liquid extraction is employed to isolate the analytes and internal standards from human plasma.

  • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.

  • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

Workflow for Bioanalytical Sample Preparation and Analysis:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample Collection p2 Addition of Internal Standards (Acalabrutinib-d4 & this compound) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation and Reconstitution p3->p4 a1 Injection into LC System p4->a1 Analysis of Extract a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 Data Processing\n(Quantification) Data Processing (Quantification) a3->Data Processing\n(Quantification)

Caption: Workflow of the LC-MS/MS bioanalytical method.

Performance Data:

ParameterAcalabrutinibACP-5862
Linearity Range (ng/mL) 5.00 - 16005.00 - 1600
Correlation Coefficient (r²) > 0.99> 0.99
Intra-day Precision (%CV) ≤ 15%≤ 15%
Inter-day Precision (%CV) ≤ 15%≤ 15%
Intra-day Accuracy (%Bias) ± 15%± 15%
Inter-day Accuracy (%Bias) ± 15%± 15%
Recovery (%) > 85%> 85%
Matrix Effect (%) MinimalMinimal

Data summarized from Valluri et al.[1]

Method 2: HPLC with Non-Isotopic Internal Standard

This method, detailed by Krishna et al., describes the quantification of acalabrutinib in human plasma using HPLC with UV detection.[2] Nifedipine is used as the internal standard. This method does not quantify the metabolite ACP-5862.

Experimental Protocol:

  • Sample Preparation: Liquid-liquid extraction is used for the extraction of acalabrutinib and the internal standard from plasma.

  • Chromatography: A C18 column is used with an isocratic mobile phase.

  • Detection: UV detection is performed at a specific wavelength.

Logical Relationship of Method Components:

cluster_method HPLC-UV Method Analyte Acalabrutinib Extraction Liquid-Liquid Extraction Analyte->Extraction IS Nifedipine (Internal Standard) IS->Extraction Matrix Human Plasma Matrix->Extraction Separation HPLC (C18 Column) Extraction->Separation Detection UV Detection Separation->Detection Quantification Peak Area Ratio Detection->Quantification

Caption: Components of the HPLC-UV analytical method.

Performance Data:

ParameterAcalabrutinib
Linearity Range (ng/mL) 50 - 3000
Correlation Coefficient (r²) 0.9993
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 5%
Recovery (%) > 90%

Data summarized from Krishna et al.[2]

Comparative Analysis

FeatureMethod 1 (LC-MS/MS with this compound)Method 2 (HPLC with Nifedipine)
Analyte(s) Quantified Acalabrutinib and ACP-5862Acalabrutinib only
Internal Standard Deuterated (this compound)Non-isotopic (Nifedipine)
Specificity High (based on mass-to-charge ratio)Lower (potential for co-eluting interferences)
Sensitivity High (LLOQ of 5 ng/mL)Lower (LLOQ of 50 ng/mL)
Matrix Effect Compensation ExcellentProne to variability
Regulatory Acceptance Preferred for regulated bioanalysisMay be acceptable for certain applications

Conclusion

The validation of a bioanalytical method using a deuterated internal standard like this compound for the quantification of ACP-5862, alongside its parent drug acalabrutinib, represents the most robust and reliable approach for regulated bioanalysis. The LC-MS/MS method offers superior specificity, sensitivity, and accuracy due to the effective compensation for matrix effects and other experimental variabilities provided by the stable isotope-labeled internal standard.

While the HPLC-UV method with a non-isotopic internal standard can be a viable alternative for the quantification of acalabrutinib alone in certain research settings, it lacks the capability to measure the active metabolite and is more susceptible to analytical inaccuracies. For comprehensive pharmacokinetic assessments and studies intended for regulatory submission, the use of a validated LC-MS/MS method with a deuterated internal standard is strongly recommended.

References

A Comparative Guide to the Relative Quantification of ACP-5862 and Acalabrutinib Utilizing ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison and detailed methodologies for the relative quantification of the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib and its major active metabolite, ACP-5862. The protocols described herein utilize a deuterated internal standard, ACP-5862-d4, for accurate and robust analysis, a critical aspect for researchers, scientists, and professionals in drug development.

Introduction

Acalabrutinib is a second-generation BTK inhibitor used in the treatment of various B-cell malignancies.[1] It and its active metabolite, ACP-5862, both covalently bind to a cysteine residue in the BTK active site, leading to the inhibition of its enzymatic activity.[2][3] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[4][5] Given that ACP-5862 contributes significantly to the overall clinical efficacy, the simultaneous and accurate quantification of both acalabrutinib and ACP-5862 is paramount in pharmacokinetic and drug metabolism studies.

Comparative Pharmacokinetic and Potency Data

The following table summarizes key pharmacokinetic and potency parameters for acalabrutinib and its active metabolite, ACP-5862, providing a clear comparison of their in-vivo behavior and biological activity.

ParameterAcalabrutinibACP-5862Reference
Mechanism of Action Covalent BTK InhibitorCovalent BTK Inhibitor
BTK IC50 ~3 nM~5.0 nM
Relative Potency ~2x more potent than ACP-5862~50% less potent than acalabrutinib
Mean Exposure (AUC) Lower2-3 times greater than acalabrutinib
Time to Peak (Tmax) ~0.9 hours~1.6 hours
Elimination Half-Life (t1/2) ~1 hour~3.5-6.9 hours
Plasma Protein Binding ~97.5%~98.6%
Metabolism Primarily via CYP3A enzymesFormed by CYP3A4-mediated oxidation

Experimental Protocol: Relative Quantification by LC-MS/MS

This section details a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of acalabrutinib and ACP-5862 in plasma, using this compound as the internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of methyl tertiary butyl ether (TBME) as the extraction solvent.

  • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions
ParameterConditionReference
LC System Agilent or equivalent
Column Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and 10 mM ammonium formate in 0.1% formic acid (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL-
Column Temperature 40°C-
Mass Spectrometric Conditions
ParameterConditionReference
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Ion Electrospray (ESI+)
MRM Transitions Acalabrutinib: 466.1 → 372.3ACP-5862: 482.2 → 388.4this compound: 486.2 → 392.4 (projected)
Ion Source Temperature 500°C-
IonSpray Voltage 5500 V-

Visualizations

Acalabrutinib and ACP-5862 Mechanism of Action

Acalabrutinib_ACP-5862_MoA cluster_Bcell B-Cell cluster_drugs Inhibitors BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Downstream Downstream Signaling (e.g., PLCγ2, ERK, AKT) BTK->Downstream Phosphorylates Proliferation B-Cell Proliferation, Trafficking, and Survival Downstream->Proliferation Leads to Acalabrutinib Acalabrutinib Acalabrutinib->BTK Covalently Inhibits (Cys481) ACP5862 ACP-5862 ACP5862->BTK Covalently Inhibits (Cys481)

Caption: Mechanism of action of Acalabrutinib and ACP-5862.

LC-MS/MS Quantification Workflow

LCMS_Workflow Plasma Plasma Sample (Acalabrutinib + ACP-5862) IS Add Internal Standard (this compound) Plasma->IS LLE Liquid-Liquid Extraction (Methyl Tertiary Butyl Ether) IS->LLE Evap Evaporation & Reconstitution LLE->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Peak Area Ratios) MS->Data

Caption: Workflow for LC-MS/MS based quantification.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for ACP-5862-d4, a deuterated metabolite of Acalabrutinib used as a pharmaceutical reference standard.[1][2] The information herein is synthesized from its Material Safety Data Sheet (MSDS) and general laboratory waste management protocols.

Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, the official Material Safety Data Sheet (MSDS) provided by the manufacturer, institutional guidelines, and local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.

Compound Data Summary

It is essential to be familiar with the properties of a chemical before handling and disposal. Below is a summary of the available information for this compound.

PropertyValueSource
Product Name Acalabrutinib Metabolite M27 (ACP-5862)-D4[1][2][3]
Chemical Name 4-(8-Amino-3-(4-(but-2-ynamido)butanoyl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl-d4)benzamide
Molecular Formula C26H19D4N7O3
Molecular Weight 485.5 g/mol
Intended Use For R&D use only as a Pharmaceutical Reference Standard.
Bioactivity Not bioactive, non-radioactive.
CAS Number Not Available

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general best practices for chemical laboratory waste.

Waste Identification and Segregation
  • Initial Assessment: Treat all waste chemicals, including this compound and any materials contaminated with it, as hazardous unless confirmed otherwise by your institution's EHS office.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS protocol. Incompatible chemicals, when mixed, can react violently or release hazardous gases.

    • Collect halogenated and non-halogenated organic solvents in separate containers.

    • Keep organic wastes separate from inorganic wastes.

    • Solutions containing this compound should be segregated from solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels).

Containerization and Labeling
  • Container Selection: Use a designated, leak-proof container that is chemically compatible with this compound and any solvents used. The container must have a secure, tightly closing lid. The container must be kept closed at all times except when adding waste.

  • Labeling: Proper labeling is critical for safe disposal. Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Acalabrutinib Metabolite M27 (ACP-5862)-D4". Avoid using formulas or abbreviations.

    • A list of all constituents in the container, including solvents, with their estimated percentages.

    • The associated hazards (e.g., Toxic).

    • The date the container was first used and the date it became full.

Storage and Accumulation
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation. This could be a designated area within a chemical fume hood or a secondary containment bin on a workbench.

  • Secondary Containment: All liquid waste containers must be stored in secondary containment trays to prevent spills from spreading.

  • Incompatible Waste Storage: Ensure that containers of incompatible wastes are separated within the SAA. For example, store acids and bases separately.

Disposal Request and Pickup
  • Requesting Pickup: Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), submit a waste collection request to your institution's EHS or hazardous waste management program.

  • Prohibited Disposal Methods:

    • Do NOT dispose of this compound down the sink.

    • Do NOT dispose of the chemical in the regular trash.

    • Do NOT use evaporation in a fume hood as a method of disposal.

Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making process for chemical waste disposal in a typical laboratory setting.

G cluster_0 Waste Segregation and Containerization start Waste Generated (this compound) is_solid Solid or Liquid? start->is_solid solid_waste Contaminated Solid Waste (Gloves, Paper Towels) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., in solution) is_solid->liquid_waste Liquid containerize_solid Place in Lined, Designated Solid Waste Pail solid_waste->containerize_solid containerize_liquid Place in Compatible, Leak-Proof Liquid Container liquid_waste->containerize_liquid label_waste Attach & Store in Secondary Containment in SAA containerize_solid->label_waste containerize_liquid->label_waste pickup Request EHS Pickup When Full or Expired label_waste->pickup

References

Personal protective equipment for handling ACP-5862-d4

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of ACP-5862-d4, a deuterated metabolite of Acalabrutinib. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the compound.

I. Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The minimum required PPE for handling this compound is outlined below. For tasks with a higher risk of exposure, such as handling large quantities or potential for aerosolization, enhanced PPE is required.

Table 1: Personal Protective Equipment (PPE) Requirements

Body Protection Eye & Face Protection Hand Protection Respiratory Protection
Standard Operations: Chemical-resistant lab coat.Standard Operations: ANSI Z87.1 compliant safety glasses with side shields.[1][2]Standard Operations: Disposable nitrile gloves.[1] Change immediately if contaminated.Standard Operations: Not generally required if handled in a certified chemical fume hood.
High-Risk Operations: Chemical-resistant lab coat or disposable coveralls.High-Risk Operations: Chemical splash goggles and a full-face shield.[1][2]High-Risk Operations: Double-gloving with nitrile gloves or wearing Silver Shield gloves under nitrile gloves.High-Risk Operations: A NIOSH-approved respirator may be necessary if not handled in a fume hood.

II. Operational Plan: Handling and Disposal

A systematic approach to the handling and disposal of this compound is essential to minimize risk and maintain a safe laboratory environment.

A. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly closed. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C to -80 °C) is recommended to minimize degradation.

  • Inert Atmosphere: For optimal stability and to prevent isotopic dilution from atmospheric moisture, store under a dry, inert atmosphere like nitrogen or argon.

B. Handling and Use:

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Avoid Dust Formation: Handle the solid compound carefully to avoid the formation of dust and aerosols.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

  • First Aid: In case of accidental exposure, follow the first aid measures outlined in the Material Safety Data Sheet.

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention.

C. Disposal Plan:

  • Waste Collection: Collect all waste materials, including contaminated PPE and empty containers, in a designated and clearly labeled hazardous waste container.

  • Disposal Regulations: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.

  • Deuterated Solvents: Used deuterated solvents should be collected separately and disposed of as hazardous waste.

III. Emergency Procedures: Chemical Spill

In the event of a spill, immediate and appropriate action is critical to contain the hazard and protect personnel.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup (Trained Personnel Only) Evacuate Evacuate Spill Area Alert Alert Others & Supervisor Evacuate->Alert Isolate Isolate the Area Alert->Isolate Assess Assess the Spill (Size & Hazard) Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If spill is manageable Contain Contain the Spill Don_PPE->Contain Neutralize Neutralize/Absorb Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

IV. Personal Protective Equipment (PPE) Donning and Doffing Procedure

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don_Coat 1. Lab Coat Don_Respirator 2. Respirator (if needed) Don_Coat->Don_Respirator Don_Goggles 3. Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Doff_Respirator 4. Respirator (if needed) Doff_Coat->Doff_Respirator

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.